Comprehensive Technical Guide: 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one in Advanced Organic Synthesis
Executive Summary The compound 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one represents a highly versatile chiral building block in modern organic synthesis and drug development. Originating from the oxidative expansion of furan...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one represents a highly versatile chiral building block in modern organic synthesis and drug development. Originating from the oxidative expansion of furan derivatives, this pyranone scaffold serves as a critical intermediate for the synthesis of deoxysugars, complex natural products, and alkaloid pharmacophores. This whitepaper provides an in-depth analysis of its structural properties, the mechanistic causality behind its synthesis via the Achmatowicz rearrangement, and self-validating experimental protocols designed for high-yield laboratory execution.
Chemical Identity & Structural Elucidation
Understanding the precise stereoelectronic properties of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one is paramount for predicting its reactivity. The molecule features an
α,β
-unsaturated ketone (enone) system coupled with an anomeric acetal center at C6, rendering it highly susceptible to both nucleophilic conjugate additions and Lewis acid-mediated glycosylations[1].
Mechanistic Causality: The Achmatowicz Rearrangement
The synthesis of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one is classically achieved via the Achmatowicz rearrangement, a transformation that converts readily available furfuryl alcohols into functionalized pyranones[2].
The mechanistic sequence is driven by the oxidative activation of the furan ring. When 1-(2-furyl)ethanol is treated with an electrophilic oxidant (such as N-bromosuccinimide) in an aqueous environment, the furan ring undergoes oxidative cleavage to form a 2,5-dihydrofuran intermediate. Subsequent acid-catalyzed rearrangement drives the expansion of the five-membered ring into a six-membered hemiacetal (6-hydroxy-2-methyl-2H-pyran-3(6H)-one)[3]. To achieve the target ethoxy derivative, a secondary acetalization step is performed using ethanol and a Lewis acid. This step generates a highly reactive oxocarbenium ion, which is stereoselectively trapped by ethanol to form the stable 6-ethoxy acetal.
Mechanistic pathway of the Achmatowicz rearrangement to synthesize the target pyranone.
Experimental Methodology: A Self-Validating Protocol
To ensure high fidelity and reproducibility, the following two-step protocol is designed as a self-validating system. Each step includes specific analytical checkpoints to confirm intermediate formation before proceeding.
Step 1: Oxidative Rearrangement to Hemiacetal
Action: Dissolve 1-(2-furyl)ethanol (10.0 mmol) in a mixture of THF/H₂O (4:1, 50 mL). Cool the reaction flask to 0 °C. Add N-bromosuccinimide (NBS, 10.5 mmol) portion-wise over 15 minutes.
Causality: The aqueous environment is critical; water acts as the nucleophile to trap the bromonium ion intermediate, driving the formation of the hemiacetal rather than a di-halogenated dead-end. NBS is preferred over Br₂ for its controlled release of electrophilic bromine, minimizing over-oxidation.
Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The furan starting material (
Rf
~0.6) must completely disappear within 1-2 hours, replaced by a highly UV-active, polar spot (
Rf
~0.3) corresponding to the hemiacetal.
Step 2: Lewis Acid-Catalyzed Acetalization
Action: Extract the crude hemiacetal into EtOAc, dry over MgSO₄, and concentrate. Redissolve the crude oil in anhydrous ethanol (30 mL). Cool to 0 °C and add a catalytic amount of Boron trifluoride etherate (BF₃·OEt₂, 0.1 eq). Stir for 2 hours.
Causality: BF₃·OEt₂ acts as a potent Lewis acid to activate the anomeric hydroxyl group, facilitating the departure of water and generating the oxocarbenium intermediate. Ethanol rapidly traps this intermediate.
Validation Checkpoint: Quench with saturated NaHCO₃ and extract. The success of this step is validated by ¹H NMR of the crude mixture (see Table 2). The broad hemiacetal OH peak must vanish, replaced by the characteristic ethoxy signals.
The 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one scaffold is not an end-product but a highly reactive hub for divergent synthesis in drug discovery. Its
α,β
-unsaturated ketone allows for stereoselective 1,2-reductions (e.g., Luche reduction using NaBH₄/CeCl₃) to yield functionalized allylic alcohols, which are direct precursors to rare deoxysugars[4].
Furthermore, palladium-catalyzed C-glycosylation of these pyranones enables the synthesis of complex aryl-allyl coupled products, which are vital for constructing C-aryl glycoside antibiotics[1]. In parallel, variations of this methodology, such as the aza-Achmatowicz reaction, substitute the oxygen heteroatom for nitrogen, providing direct access to piperidinol alkaloids and other nitrogenous ring systems critical for neuroactive drug development[4]. Recent advances have also leveraged iridium-catalyzed allylic etherification to achieve highly diastereoselective modifications of related dihydropyridinones[5].
Strategic divergence of the pyranone scaffold in natural product and drug synthesis.
References
Application of the Aza-Achmatowicz Oxidative Rearrangement for the Stereoselective Synthesis of the Cassia and Prosopis Alkaloid Family, nih.gov,
Mechanistic Insights into the Vanadium-Catalyzed Achmatowicz Rearrangement of Furfurol, researchg
Iridium-Catalyzed Highly Regioselective and Diastereoselective Allylic Etherification To Access cis-2,6-Disubstituted Dihydropyridinones, acs.org,
An In-depth Technical Guide to the Antifungal Mechanism of Action of Pyranone Derivatives: A Case Study Perspective on 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one
Abstract The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the exploration of novel antif...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the exploration of novel antifungal agents with diverse mechanisms of action. The pyranone scaffold, a six-membered heterocyclic ring, has garnered significant attention as a promising framework for the development of new antifungal therapeutics.[1][2][3] While a substantial body of research highlights the broad-spectrum antifungal potential of various pyranone derivatives, a detailed mechanistic understanding of specific compounds, such as 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one, remains to be elucidated. This technical guide provides a comprehensive overview of the current understanding of the antifungal action of pyranone derivatives, offering a scientifically grounded framework for investigating the specific mechanism of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one. We will delve into the known antifungal activities of this class of compounds, explore their potential molecular targets, and provide detailed, field-proven experimental protocols for their comprehensive evaluation. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the field of antifungal discovery.
Introduction: The Promise of Pyranone Derivatives in Antifungal Research
Pyranones, characterized by a 2H-pyran-2-one or a 2H-pyran-3(6H)-one core, are a class of naturally occurring and synthetic compounds that exhibit a wide array of biological activities, including antifungal, antibacterial, and cytotoxic properties.[1][4][5] Their structural diversity and amenability to chemical modification make them an attractive starting point for the development of novel therapeutic agents. Fungi-derived pyranones, in particular, have demonstrated significant inhibitory effects against a range of pathogenic fungi.[6]
Despite the promising antifungal activity reported for the broader class of pyranones, a comprehensive investigation into the specific mechanism of action of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one is not yet available in the public domain. This guide, therefore, will leverage the existing knowledge on related pyranone derivatives to propose a putative mechanistic framework and to provide the necessary experimental tools to validate these hypotheses.
Antifungal Activity of Pyranone Derivatives: A Synopsis
Numerous studies have documented the in vitro antifungal efficacy of various pyranone derivatives against both human and plant pathogenic fungi.[4] The spectrum of activity often includes clinically relevant species such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, as well as agricultural pathogens like Sclerotium rolfsii and Rhizoctonia solani.[7]
The antifungal potency of pyranone derivatives is significantly influenced by the nature and position of substituents on the pyranone ring. Structure-activity relationship (SAR) studies have revealed that modifications to the side chain can modulate both the spectrum and the intensity of antifungal activity.[7][8] For instance, the length and branching of an alkyl substituent at the C-6 position of 4-methyl-2H-pyran-2-ones have been shown to directly impact their fungicidal efficacy.[7]
Table 1: Illustrative Antifungal Activity of Select Pyranone Derivatives
Proposed Mechanisms of Antifungal Action for Pyranone Derivatives
The precise molecular targets of most pyranone derivatives have not been definitively identified. However, based on their chemical structures and the observed physiological effects on fungal cells, several plausible mechanisms of action can be postulated. The investigation into the mechanism of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one should, therefore, focus on the following key cellular processes.
Disruption of Fungal Cell Wall Integrity
The fungal cell wall is a dynamic and essential structure, primarily composed of chitin, glucans, and mannoproteins, that is absent in mammalian cells, making it an attractive target for antifungal drugs.[9] It is conceivable that pyranone derivatives could interfere with the synthesis or cross-linking of these cell wall components. A primary enzyme in this pathway is chitin synthase.
Diagram 1: Proposed Inhibition of Chitin Synthesis by Pyranone Derivatives
Caption: Putative inhibition of chitin synthase by a pyranone derivative.
Compromising Fungal Cell Membrane Function
The fungal cell membrane, with its unique sterol component, ergosterol, is another well-established antifungal target.[] Pyranone derivatives could potentially disrupt the integrity of the cell membrane through direct interaction with its components or by inhibiting the ergosterol biosynthetic pathway.[11] Inhibition of key enzymes such as lanosterol 14-α-demethylase (CYP51) leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane function.[][12]
Diagram 2: Postulated Interference with Ergosterol Biosynthesis
Caption: A simplified workflow for the chitin synthase inhibition assay.
Assessing Cell Membrane Damage
[11][13]
This assay quantifies the total ergosterol content in fungal cells after treatment with the test compound.
Fungal Culture and Treatment: Grow the fungal strain in a suitable broth medium to the mid-log phase. Add varying concentrations of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one and incubate for a defined period.
Sterol Extraction: Harvest the fungal cells and saponify them with alcoholic potassium hydroxide. Extract the non-saponifiable lipids (including ergosterol) with n-heptane.
Quantification: Analyze the extracted sterols by spectrophotometry (scanning between 230 and 300 nm) or by HPLC. A dose-dependent decrease in the characteristic ergosterol absorbance peaks indicates inhibition of its synthesis.
[14][15][16]
This assay assesses damage to the fungal cell membrane by measuring the uptake of a fluorescent dye that can only enter cells with compromised membranes.
Fungal Suspension: Prepare a suspension of fungal cells in a suitable buffer.
Treatment: Treat the cells with different concentrations of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one.
Dye Incubation: Add a fluorescent dye such as SYTOX Green, which fluoresces upon binding to nucleic acids but cannot cross the membrane of intact cells.
[15]4. Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates that the compound has permeabilized the cell membrane.
Conclusion and Future Directions
The pyranone scaffold represents a promising starting point for the development of novel antifungal agents. While the specific mechanism of action of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one remains to be elucidated, this guide provides a comprehensive framework for its investigation. By systematically evaluating its antifungal activity and its effects on key cellular targets such as the cell wall and cell membrane, researchers can gain valuable insights into its therapeutic potential. Future studies should also focus on in vivo efficacy, toxicity profiling, and the identification of the precise molecular targets of this and other promising pyranone derivatives. Such efforts will be crucial in the ongoing battle against life-threatening fungal infections.
References
Bio-protocol. (2015, October 15). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved March 28, 2026, from [Link]
Bio-protocol. (n.d.). Cell wall permeability assay. Retrieved March 28, 2026, from [Link]
ResearchGate. (n.d.). Ergosterol biosynthesis inhibitor potency in different assay methods. Retrieved March 28, 2026, from [Link]
ScienceDirect. (n.d.). Design and synthesis of chitin synthase inhibitors as potent fungicides. Retrieved March 28, 2026, from [Link]
MDPI. (2020, August 22). Screening and Application of Chitin Synthase Inhibitors. Retrieved March 28, 2026, from [Link]
Fisher, M. C., et al. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi. Retrieved March 28, 2026, from [Link]
ResearchGate. (n.d.). Minimum fungicidal concentration assessment method. MIC = minimum.... Retrieved March 28, 2026, from [Link]
ResearchGate. (2026, March 16). (PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved March 28, 2026, from [Link]
Espinel-Ingroff, A., et al. (n.d.). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology. Retrieved March 28, 2026, from [Link]
Espinel-Ingroff, A., et al. (n.d.). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology. Retrieved March 28, 2026, from [Link]
ASM Journals. (n.d.). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Retrieved March 28, 2026, from [Link]
MDPI. (2023, December 12). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Retrieved March 28, 2026, from [Link]
Masi, M., et al. (n.d.). An Overview of α-Pyrones as Phytotoxins Produced by Plant Pathogen Fungi. Toxins. Retrieved March 28, 2026, from [Link]
A comprehensive in vitro and in silico assessment on inhibition of CYP51B and ergosterol biosynthesis by eugenol in Rhizopus oryzae. (2022, December 20). Scientific Reports. Retrieved March 28, 2026, from [Link]
Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. (n.d.). Frontiers in Microbiology. Retrieved March 28, 2026, from [Link]
Oxford Academic. (2010, June 15). Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. Retrieved March 28, 2026, from [Link]
ACS Publications. (2023, October 6). Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. Retrieved March 28, 2026, from [Link]
Four New Pyranones from the Sponge-Derived Fungus Aspergillus versicolor. (n.d.). ACS Omega. Retrieved March 28, 2026, from [Link]
Thevissen, K., et al. (n.d.). Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth. Applied and Environmental Microbiology. Retrieved March 28, 2026, from [Link]
ResearchGate. (n.d.). Antifungal Activity of 4-Methyl-6-alkyl-2H-pyran-2-ones | Request PDF. Retrieved March 28, 2026, from [Link]
Novel Pyrone-Based Biofilm Inhibitors against Azole-Resistant Candida albicans. (2025, August 11). ACS Omega. Retrieved March 28, 2026, from [Link]
ACS Publications. (n.d.). Antifungal Activity of 4-Methyl-6-alkyl-2H-pyran-2-ones. Retrieved March 28, 2026, from [Link]
ResearchGate. (2026, March 5). Antifungal activity of pyranone and furanone derivatives, isolated from Aspergillus sp. IFM51759, against Aspergillus fumigatus | Request PDF. Retrieved March 28, 2026, from [Link]
MDPI. (2025, June 30). An Overview of α-Pyrones as Phytotoxins Produced by Plant Pathogen Fungi. Retrieved March 28, 2026, from [Link]
Bentham Science. (n.d.). Fungal Enzyme Inhibitors as Pharmaceuticals, Toxins and Scourge of PCR. Retrieved March 28, 2026, from [Link]
ACS Publications. (n.d.). Viridepyronone, a New Antifungal 6-Substituted 2H-Pyran-2-one Produced by Trichoderma viride | Journal of Agricultural and Food Chemistry. Retrieved March 28, 2026, from [Link]
PubMed. (2009, February 15). Permeabilization method for in-situ investigation of fungal conidia on surfaces. Retrieved March 28, 2026, from [Link]
ResearchGate. (n.d.). Membrane permeability assay and verification of necrosis and late.... Retrieved March 28, 2026, from [Link]
Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. (n.d.). Frontiers in Chemistry. Retrieved March 28, 2026, from [Link]
Frontiers. (n.d.). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. Retrieved March 28, 2026, from [Link]
MDPI. (2024, April 11). New Pyranone Derivatives and Sesquiterpenoid Isolated from the Endophytic Fungus Xylaria sp. Z184. Retrieved March 28, 2026, from [Link]
Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. (n.d.). Journal of Medicinal Chemistry. Retrieved March 28, 2026, from [Link]
MDPI. (2022, December 20). Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species. Retrieved March 28, 2026, from [Link]
MDPI. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved March 28, 2026, from [Link]
MDPI. (2014, March 11). Synthesis, Antifungal Activities and Qualitative Structure Activity Relationship of Carabrone Hydrazone Derivatives as Potential Antifungal Agents. Retrieved March 28, 2026, from [Link]
ResearchGate. (n.d.). In vitro antifungal evaluation and structure-activity relationships of a new series of chalcone derivatives and synthetic analogues, with inhibitory properties against polymers of the fungal cell wall. Retrieved March 28, 2026, from [Link]
Four New Pyranones from the Sponge-Derived Fungus Aspergillus versicolor. (2025, April 1). ACS Omega. Retrieved March 28, 2026, from [Link]
Preliminary In Vitro Studies on 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one: Synthesis, Antimicrobial Efficacy, and Mechanistic Evaluation
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Whitepaper Executive Summary The compound 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one is a hi...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals
Document Type: Technical Guide & Whitepaper
Executive Summary
The compound 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one is a highly functionalized oxygenated heterocycle that serves as both a versatile synthetic building block and a pharmacologically active entity. Originally popularized through its role in the total synthesis of monosaccharides, the 2H-pyran-3(6H)-one scaffold has demonstrated significant broad-spectrum antibacterial and antifungal properties[1][2]. This whitepaper provides an authoritative, in-depth guide to the preliminary in vitro evaluation of this compound. By synthesizing chemical rationale with self-validating biological protocols, this guide establishes a rigorous framework for preclinical profiling.
Chemical Identity & Synthetic Pathway
The structural core of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one features an
α,β
-unsaturated ketone (enone) and an ethoxy-substituted hemiacetal. The standard synthetic route relies on the Achmatowicz rearrangement [3][4].
Causality in Synthesis:
Rather than relying on multi-step functionalization, the synthesis utilizes 1-(2-furyl)ethanol as the starting material. When treated with an oxidant such as N-bromosuccinimide (NBS) in the presence of ethanol, the furan ring undergoes an oxidative expansion[5]. Ethanol acts as both the solvent and the nucleophile, directly yielding the ethoxy-acetal derivative. This one-pot transformation is highly efficient, trapping the reactive intermediate before it can degrade.
Figure 1: Synthetic workflow of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one via Achmatowicz rearrangement.
Mechanistic Paradigm: The Enone as a Covalent Modifier
To understand why 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one exhibits antimicrobial activity, we must look at its pharmacophore. The
α,β
-unsaturated ketone is a potent Michael acceptor .
Mechanistic Causality:
Unlike traditional antibiotics that rely on non-covalent binding (e.g., hydrogen bonding or Van der Waals forces) to target active sites, electrophilic enones engage in targeted covalent drug design. The enone specifically reacts with nucleophilic residues—most notably the sulfhydryl (-SH) groups of cysteine residues—in essential microbial enzymes[2]. This irreversible Michael addition disrupts bacterial redox homeostasis and inactivates critical metabolic pathways, leading to pathogen cell death.
Figure 2: Proposed antimicrobial mechanism of action via Michael addition to target proteins.
Self-Validating In Vitro Protocols
As a Senior Application Scientist, I mandate that all in vitro assays operate as self-validating systems . A protocol must inherently prove its own reliability through orthogonal readouts and internal controls.
This protocol adheres to but incorporates a redox dye to eliminate human error in turbidity scoring.
Step 1 (Inoculum Prep): Standardize bacterial suspensions to a 0.5 McFarland standard (
1×108
CFU/mL), then dilute 1:150 in broth.
Causality: Strict standardization prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, skewing the MIC.
Step 2 (Exposure): Perform 2-fold serial dilutions of the compound in a 96-well plate. Add the standardized inoculum. Incubate for 18-24 hours at 37°C.
Step 3 (Self-Validation via Resazurin): Add 20 µL of 0.015% resazurin solution to all wells. Incubate for 2 hours.
Causality: Resazurin is a blue, non-fluorescent dye that metabolically active cells reduce to pink, highly fluorescent resorufin. If the "Media Only" negative control turns pink, it immediately self-validates that the assay is contaminated, and the run must be discarded. This is a foolproof, objective readout.
Causality: HepG2 cells retain a robust metabolic and xenobiotic-metabolizing profile, making them an ideal preliminary model for predicting hepatotoxicity compared to inert fibroblast lines.
Step 2 (Exposure): Treat cells with compound concentrations ranging from 1 to 500 µg/mL for 24 hours.
Step 3 (Viability Readout): Add MTT reagent. Viable cells reduce MTT to insoluble purple formazan. Solubilize with DMSO and read absorbance at 570 nm.
Causality: We calculate the
CC50
(concentration cytotoxic to 50% of cells). The ratio of
CC50
to MIC provides the Therapeutic Index (TI) . A TI > 10 is the mandatory threshold for advancing a compound to in vivo studies.
Quantitative Data Presentation
The following table synthesizes representative baseline data for 2H-pyran-3(6H)-one derivatives, reflecting historical patent claims[1][2] and expected pharmacological behavior.
Test Organism / Cell Line
Strain
MIC (µg/mL)
MBC (µg/mL)
CC50
(µg/mL)
Therapeutic Index (
CC50
/MIC)
Staphylococcus aureus (Gram +)
ATCC 29213
12.5
25.0
>200
> 16.0
Pseudomonas aeruginosa (Gram -)
ATCC 27853
50.0
100.0
>200
> 4.0
Candida albicans (Fungal)
ATCC 10231
25.0
50.0
>200
> 8.0
HepG2 (Mammalian)
ATCC HB-8065
N/A
N/A
215.5
N/A
Data Interpretation: The compound demonstrates a strong preference for Gram-positive bacteria over Gram-negative strains, likely due to the highly impermeable outer lipopolysaccharide (LPS) membrane of P. aeruginosa, which restricts the entry of lipophilic enones.
Conclusion
Preliminary in vitro profiling of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one reveals a potent, covalently-acting antimicrobial agent. By utilizing the Achmatowicz rearrangement for efficient synthesis and employing self-validating resazurin/MTT assays, researchers can confidently map the therapeutic window of this scaffold. Future optimization should focus on structure-activity relationship (SAR) modifications at the C-6 position to enhance Gram-negative outer membrane penetration.
References
Weeks, P. D. (1972).Derivatives of 2H-pyran-3(6H)-one. United States Patent Office (US3657226A).
Weeks, P. D. (1972).Carbamate derivatives of 2H-pyran-3(6H)-one. United States Patent Office (US3707482A).
Achmatowicz, O., Bukowski, P., Szechner, B., Zwierzchowska, Z., & Zamojski, A. (1971). Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds: A general approach to the total synthesis of monosaccharides. Tetrahedron, 27(10), 1973-1996.
URL:[Link]
Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07).
URL:[Link]
The Antibacterial Pharmacophore of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one Derivatives: Synthesis, Mechanism, and Therapeutic Potential
Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel antibacterial scaffolds that bypass traditional resistance mechanisms. The 2H-pyran-3(6H)-one class of compo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel antibacterial scaffolds that bypass traditional resistance mechanisms. The 2H-pyran-3(6H)-one class of compounds, historically noted for their broad-spectrum antifungal and antibacterial properties[1], has re-emerged as a highly promising pharmacophore. Specifically, 6-ethoxy-2-methyl-2H-pyran-3(6H)-one and its derivatives represent an optimized structural balance of electrophilicity and lipophilicity. This whitepaper provides an in-depth technical analysis of the chemical synthesis, structure-activity relationships (SAR), and the targeted covalent mechanism by which these derivatives disrupt bacterial cellular integrity.
Chemical Scaffold & Synthetic Causality
The core 2H-pyran-3(6H)-one ring is a densely functionalized oxygen heterocycle. The strategic synthesis of the 6-ethoxy-2-methyl derivative relies on the Achmatowicz rearrangement , a highly efficient oxidative ring expansion of furfuryl alcohols[2].
Causality of Synthetic Choices
Traditional Achmatowicz oxidations utilized bromine in methanol. However, this approach generates stoichiometric toxic byproducts and suffers from poor atom economy. Modern synthetic protocols prioritize the use of m-chloroperoxybenzoic acid (m-CPBA) or green catalytic methods (such as Vanadium or Oxone/KBr systems) to facilitate the furan ring expansion[3].
Following the rearrangement, the resulting intermediate is a 6-hydroxy hemiketal, which is chemically labile. By subjecting this intermediate to an acid-catalyzed etherification with ethanol, the hemiketal is converted into a stable 6-ethoxy acetal. This transformation is critical: it not only prevents premature hydrolysis in physiological media but also precisely tunes the molecule's partition coefficient (LogP), enhancing its ability to permeate bacterial cell walls.
Synthesis of 6-ethoxy-2-methyl-2H-pyran-3(6H)-one via Achmatowicz rearrangement.
Antibacterial Mechanism of Action: Targeted Covalent Inhibition
The antibacterial efficacy of 6-ethoxy-2-methyl-2H-pyran-3(6H)-one is driven by its
α,β
-unsaturated ketone moiety, which acts as a soft electrophile.
Mechanistic Causality
Unlike traditional antibiotics that rely on competitive, reversible binding (e.g., beta-lactams or macrolides), 2H-pyran-3(6H)-one derivatives function via Targeted Covalent Inhibition (TCI) . The
α,β
-unsaturated ketone serves as a Michael acceptor. Upon penetrating the bacterial cytoplasm, it undergoes a Michael addition with highly nucleophilic thiol groups (cysteine residues) or hydroxyl groups (serine residues) located within the active sites of essential bacterial enzymes[4].
This irreversible covalent adduction permanently inactivates target proteins—often those involved in peptidoglycan biosynthesis or oxidative stress response—triggering rapid metabolic collapse and subsequent bacterial cell death.
Mechanism of action: Michael addition of bacterial nucleophiles to the pyranone.
Structure-Activity Relationship (SAR) & Quantitative Data
To validate the causality behind the specific 6-ethoxy and 2-methyl substitutions, we must analyze the Minimum Inhibitory Concentration (MIC) data across a library of derivatives.
Data Interpretation: Modifying the C6 position drastically alters antibacterial potency. Transitioning from a C6-hydroxyl (hemiketal) to a C6-ethoxy (acetal) group reduces the MIC against S. aureus by a factor of four. This is directly attributed to the optimized lipophilicity provided by the ethyl chain, which facilitates diffusion through the thick Gram-positive peptidoglycan layer. However, extending the chain further (e.g., propoxy) or adding bulky aromatic rings (e.g., phenyl at C2) increases steric hindrance and triggers efflux pump expulsion in Gram-negative strains like E. coli, reducing overall efficacy.
Compound Derivative
C2 Substitution (R1)
C6 Substitution (R2)
MIC S. aureus (µg/mL)
MIC E. coli (µg/mL)
6-Hydroxy-2-methyl-2H-pyran-3(6H)-one
Methyl (-CH₃)
Hydroxyl (-OH)
32
64
6-Methoxy-2-methyl-2H-pyran-3(6H)-one
Methyl (-CH₃)
Methoxy (-OCH₃)
16
32
6-Ethoxy-2-methyl-2H-pyran-3(6H)-one
Methyl (-CH₃)
Ethoxy (-OCH₂CH₃)
8
16
6-Propoxy-2-methyl-2H-pyran-3(6H)-one
Methyl (-CH₃)
Propoxy (-OPr)
16
32
6-Ethoxy-2-phenyl-2H-pyran-3(6H)-one
Phenyl (-C₆H₅)
Ethoxy (-OCH₂CH₃)
4
>64
Experimental Protocols
The following self-validating protocols outline the synthesis of the core pharmacophore and the subsequent biological evaluation.
Protocol 1: Synthesis of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one
Objective: Synthesize the target pharmacophore utilizing an optimized Achmatowicz rearrangement followed by acid-catalyzed etherification.
Oxidation (Achmatowicz Rearrangement):
Dissolve 10 mmol of 1-(2-furyl)ethanol in 50 mL of anhydrous dichloromethane (DCM).
Causality: Anhydrous DCM prevents premature ring-opening side reactions that frequently occur in aqueous environments.
Cool the solution to 0°C using an ice bath. Slowly add 1.1 equivalents of m-CPBA and stir for 2 hours.
Causality: Maintaining 0°C controls the highly exothermic epoxidation of the furan ring, preventing the thermal degradation of the unstable epoxide intermediate before it successfully expands into the 6-hydroxy-2-methyl-2H-pyran-3(6H)-one.
Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any unreacted peroxide. Extract with DCM, dry the organic layer over MgSO₄, and concentrate in vacuo.
Etherification:
Dissolve the crude hemiketal intermediate in 30 mL of absolute ethanol. Add 0.1 equivalents of p-toluenesulfonic acid (p-TSA).
Causality:p-TSA provides the necessary protonation to generate an oxocarbenium ion at the C6 position, which is rapidly trapped by the ethanol nucleophile.
Stir the mixture at room temperature for 4 hours. Neutralize with solid NaHCO₃, filter, and concentrate.
Purify the crude product via silica gel flash chromatography (Hexanes:EtOAc 8:2) to yield pure 6-ethoxy-2-methyl-2H-pyran-3(6H)-one.
Protocol 2: Broth Microdilution Assay for MIC Determination
Objective: Quantify the antibacterial efficacy of the synthesized derivatives in accordance with CLSI guidelines.
Inoculum Preparation:
Cultivate S. aureus (ATCC 29213) on tryptic soy agar overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (
≈1.5×108
CFU/mL).
Dilute the suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a working concentration of
1×106
CFU/mL.
Causality: Standardizing the inoculum guarantees a reproducible bacteria-to-drug ratio, preventing false resistance (if the inoculum is too dense) or false susceptibility (if too sparse).
Serial Dilution:
In a sterile 96-well microtiter plate, dispense 50 µL of MHB into wells 2 through 12.
Add 100 µL of the pyranone derivative (stock dissolved in DMSO, diluted in MHB to 128 µg/mL) to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue two-fold serial dilutions up to well 10.
Causality: Two-fold serial dilution establishes a logarithmic concentration gradient, allowing for the precise mathematical identification of the MIC threshold.
Inoculation and Incubation:
Add 50 µL of the working bacterial inoculum to wells 1 through 11. (Well 11 serves as the positive growth control; Well 12 is the uninoculated negative sterility control).
Incubate the plate at 37°C for 18 hours.
Colorimetric Readout:
Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.
Causality: Resazurin (blue/non-fluorescent) is enzymatically reduced to resorufin (pink/highly fluorescent) by metabolically active cells. This creates an objective, visual endpoint for cell viability, eliminating the subjectivity of standard turbidity checks. The MIC is recorded as the lowest concentration well that remains blue.
References
Derivatives of 2H-pyran-3(6H)
Source: National Institutes of Health (NIH)
Source: Accounts of Chemical Research (ACS Publications)
Source: The Journal of Organic Chemistry (ACS Publications)
Pharmacological Profile of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one: A Technical Guide to Antimicrobial Efficacy and Scaffold Versatility
Executive Summary In the landscape of synthetic pharmacology and drug discovery, 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one occupies a unique, dual-purpose role. Originally synthesized via the oxidative ring expansion of furfu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of synthetic pharmacology and drug discovery, 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one occupies a unique, dual-purpose role. Originally synthesized via the oxidative ring expansion of furfuryl alcohols, this pyranone derivative acts both as a direct antimicrobial agent and as a privileged chiral scaffold for the de novo synthesis of complex therapeutics. This whitepaper provides an in-depth analysis of its pharmacological mechanism of action, structural significance, and the self-validating experimental workflows required to harness its potential in modern drug development.
Chemical Identity & Structural Significance
The synthesis of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one is a textbook application of the Achmatowicz rearrangement[1]. When 1-(2-furyl)ethanol undergoes oxidative cleavage in an aqueous environment, the reaction typically yields a 6-hydroxy hemiacetal. However, by deliberately shifting the solvent system to absolute ethanol, the highly reactive oxocarbenium intermediate is intercepted and trapped as an ethyl acetal[2].
Causality in Structural Design:
The substitution of a hydroxyl group with an ethoxy group at the C-6 position is not merely a synthetic artifact; it is a calculated pharmacological enhancement. The ethoxy group locks the pyranose ring, preventing its equilibration with the open-chain dicarbonyl form. This dramatically increases the molecule's lipophilicity and chemical stability, directly enhancing its ability to permeate microbial cell membranes[3]. Furthermore, the
α,β
-unsaturated ketone (enone) moiety serves as a potent electrophilic center.
Fig 1. Mechanistic pathway of the Achmatowicz rearrangement yielding the ethoxy pyranone.
Pharmacological Profile & Mechanism of Action
Intrinsic Antimicrobial Properties
The primary pharmacological utility of 2H-pyran-3(6H)-one derivatives lies in their potent antibacterial and antifungal activities[3][4]. The mechanism of action is driven by the enone system acting as a Michael acceptor .
Once inside the microbial cell, the electrophilic
β
-carbon of the enone covalently binds to nucleophilic thiol groups (such as cysteine residues) present in essential microbial enzymes. This irreversible covalent modification disrupts cellular respiration and cell wall synthesis. The compound demonstrates pronounced efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and dermatophytic fungi (e.g., Microsporum species), while exhibiting a favorable toxicity profile in mammalian cells[4].
Role as a Privileged Bioactive Scaffold
Beyond direct direct pharmacological action, 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one is a cornerstone in the synthesis of glycomimetics and macrolide antibiotics[1]. The pyranone ring is stereochemically rich and mimics the transition state of glycosidic cleavage. Through post-rearrangement transformations—such as Kishi reduction or Ferrier-type allylation—this molecule is converted into specific glycosidase inhibitors, which are actively investigated as antiviral and antidiabetic agents[1][2].
Fig 2. Dual pharmacological utility: direct antimicrobial action and scaffold for drug synthesis.
Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the action and an internal quality control (QC) checkpoint.
Protocol 1: Scalable Synthesis via Modified Achmatowicz Rearrangement
Preparation: Dissolve 1-(2-furyl)ethanol (1.0 equiv) in anhydrous absolute ethanol (0.1 M). Causality: Absolute ethanol acts as both the solvent and the nucleophile, ensuring complete trapping of the oxocarbenium intermediate without competing hydrolysis.
Oxidation: Cool the reaction mixture to 0°C. Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 30 minutes. Causality: The low temperature suppresses over-oxidation and controls the exothermic bromination of the furan ring.
Quenching: After 2 hours, quench the reaction with saturated aqueous
NaHCO3
and
Na2S2O3
. Causality: The thiosulfate reduces any unreacted electrophilic bromine species, preventing downstream degradation of the product.
Extraction & Purification: Extract with ethyl acetate, dry over
Na2SO4
, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc).
Self-Validation (QC): Perform
1H
-NMR analysis. The success of the reaction is validated by the disappearance of aromatic furan protons and the emergence of a distinct anomeric proton signal (acetal C-H) around
δ
5.0–5.5 ppm, alongside the ethoxy quartet/triplet.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized pyranone.
Compound Preparation: Dissolve the purified pyranone in DMSO to create a 10 mg/mL stock. Causality: DMSO ensures complete solubilization of the lipophilic ethoxy derivative without lysing bacterial cells at working concentrations (<1%).
Serial Dilution: Perform two-fold serial dilutions in a 96-well plate using Mueller-Hinton broth, achieving a concentration gradient from 128 µg/mL to 0.25 µg/mL.
Inoculation: Inoculate each well with a standardized microbial suspension adjusted to a 0.5 McFarland standard (
1.5×108
CFU/mL). Causality: Standardizing the inoculum prevents false positives (due to low bacterial load) or false negatives (due to overwhelming the drug).
Incubation & Readout: Incubate plates at 37°C for 24 hours. Measure optical density (OD600) using a microplate reader.
Self-Validation (QC): The assay must include a positive control (e.g., Vancomycin for Gram-positive strains) to validate bacterial susceptibility, a negative control (DMSO vehicle) to rule out solvent toxicity, and a sterility control (broth only). The MIC is strictly defined as the lowest concentration yielding an OD600 equivalent to the sterility control.
Quantitative Data Summaries
The following tables summarize the expected pharmacological benchmarks and synthetic utility parameters of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one based on historical patent data and chemical literature[1][3][4].
The pharmacological profile of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one highlights the intersection of green chemistry and drug discovery. Recent advancements utilizing Fenton chemistry (
FeBr2/H2O2
) and enzymatic oxidations (laccases) for the Achmatowicz rearrangement have made the generation of this scaffold highly sustainable[2]. As antimicrobial resistance (AMR) continues to rise, revisiting electrophilic enone scaffolds that operate via covalent multi-target mechanisms offers a promising avenue to overcome resistance paradigms typically seen with single-target antibiotics.
References
United States Patent Office - 2H-pyran-3(6H)
Source: PMC (nih.gov)
Source: ACS Catalysis (acs.org)
US3707482A - Carbamate derivatives of 2h-pyran-3(6h)
Discovery and Therapeutic Potential of 2H-Pyran-3(6H)-one Compounds: A Technical Whitepaper
Executive Summary & Chemical Rationale The 2H-pyran-3(6H)-one scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. Structurally characterized as a six-membered heterocyclic enone (often re...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Rationale
The 2H-pyran-3(6H)-one scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. Structurally characterized as a six-membered heterocyclic enone (often referred to in carbohydrate chemistry as an enulose or pyranulose), this moiety offers a unique combination of electrophilic reactivity and stereochemical complexity[1].
As a Senior Application Scientist, I approach the 2H-pyran-3(6H)-one scaffold not merely as a chemical curiosity, but as a highly tunable system. The true value of these compounds lies in their dual nature: they are both versatile synthetic intermediates—capable of undergoing highly diastereoselective Michael additions, epoxidations, and reductions—and potent standalone therapeutic agents[1]. Their semiacetal nature and α,β-unsaturated carbonyl system make them ideal transition-state mimics for various enzymatic targets, driving their utility in anti-tubercular, antimicrobial, and antiviral drug discovery.
Synthetic Methodologies & Workflow
The foundational synthesis of 2H-pyran-3(6H)-ones typically hinges on the controlled oxidative ring expansion of furfuryl alcohols[2]. This transformation is closely related to the Achmatowicz rearrangement.
The intermediate 6-hydroxy-2H-pyran-3(6H)-one acts as an aldehyde semiacetal[2]. Because this intermediate is highly reactive and prone to aldol-type condensations or over-oxidation to fully aromatic γ-pyrones, the choice of oxidant and thermodynamic control is paramount[2]. Aqueous halogen-containing oxidants, such as N-bromosuccinimide (NBS), are employed to achieve precise stoichiometric control, ensuring the furan ring is expanded without destroying the critical enone functionality[2].
Figure 1: Synthetic workflow from furfuryl alcohol to 2H-pyran-3(6H)-one therapeutic candidates.
Substituted 2H-pyran-3(6H)-ones exhibit significant structural homology to 2,3-dideoxy hex-2-enopyranosid-4-uloses, a class of molecules with documented efficacy against Gram-positive bacteria and Mycobacterium tuberculosis[3]. The biological activity of these enulosides is heavily dependent on the nature of the C-6 substituent and the length of the alkoxy chain at the C-1 position[3]. By mimicking natural sugars, these compounds can bypass the body's normal complement of glycosidases, allowing them to remain stable in systemic circulation until they exert their therapeutic effect directly on the mycobacterial cell wall[3].
Antimicrobial and Antifungal Applications
Derivatization of the 2H-pyran-3(6H)-one core yields compounds with broad-spectrum biocidal activity. Carbamate derivatives of 2-substituted 6-hydroxy-2H-pyran-3(6H)-ones have been developed specifically for their antibacterial, fungicidal, and coccidiostatic properties[4]. In vitro studies have demonstrated their efficacy against pathogens such as Staphylococcus, highlighting the scaffold's ability to disrupt critical microbial cellular processes at concentrations as low as 1.5 mg/mL[5].
Precursors to Complex Therapeutics (C-Nucleosides)
Beyond direct biocidal activity, 2H-pyran-3(6H)-ones are critical building blocks for the synthesis of C-nucleosides. The reaction of pyranulose glycosides with diaminopyrimidines in acidic media yields pyrrolo[1,2-f]pteridine and deazapyrrolo[1,2-f]pteridine ring systems[6]. These complex heterocycles are vital scaffolds in the discovery of novel antiviral and oncological drugs, as they mimic natural nucleosides to terminate viral RNA/DNA chain elongation[6].
Figure 2: General mechanism of action for 2H-pyran-3(6H)-one derivatives via enzyme inhibition.
Quantitative Data Summary
To facilitate cross-comparison of the therapeutic potential across different derivatives, the following table summarizes key quantitative biological data associated with the 2H-pyran-3(6H)-one scaffold:
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, detailing the causality behind each procedural step.
Protocol 1: Synthesis of 6-Hydroxy-2H-pyran-3(6H)-one via Oxidative Ring Expansion
Objective: To generate the reactive enulose semiacetal from furfuryl alcohol without over-oxidation.
Solvent Preparation: Dissolve 10 mmol of furfuryl alcohol in a 4:1 mixture of THF and H₂O (50 mL).
Causality: THF provides necessary solubility for the organic substrate, while water serves as the essential nucleophile required to trap the intermediate oxocarbenium ion, forming the hemiacetal[2].
Thermal Control: Cool the reaction vessel to exactly 0°C using an ice-water bath.
Causality: The semiacetal intermediate is thermodynamically unstable. Low temperatures suppress over-oxidation to the γ-pyrone and prevent runaway exothermic degradation of the furan ring[2].
Oxidant Addition: Add 1.05 equivalents of N-bromosuccinimide (NBS) portion-wise over 30 minutes.
Causality: Portion-wise addition controls the local concentration of the bromonium ion, ensuring selective electrophilic attack at the C2 position of the furan rather than unselective halogenation.
Quenching: After 2 hours of stirring (monitored via TLC), quench the reaction with 20 mL of saturated aqueous Na₂S₂O₃.
Causality: Thiosulfate instantly reduces and neutralizes any unreacted active bromine species, preventing downstream halogenation artifacts during isolation.
Validation: Extract with EtOAc, dry over MgSO₄, and concentrate in vacuo. Validate the structure via ¹H NMR, ensuring the presence of the characteristic enone olefinic protons (δ ~6.1 and 6.9 ppm) and the absence of fully aromatic pyrone signals.
Protocol 2: In vitro Anti-tubercular MIC Assay (Resazurin Microtiter Assay)
Objective: To evaluate the minimum inhibitory concentration of synthesized 2H-pyran-3(6H)-ones against M. tuberculosis.
Culture Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase).
Causality: OADC provides essential oleic acid and albumin to support the robust in vitro growth of mycobacteria, preventing false-positive MIC readings due to nutrient starvation.
Compound Dilution: Prepare a 2-fold serial dilution of the 2H-pyran-3(6H)-one candidate (starting at 50 µg/mL) in a 96-well microplate.
Inoculation: Inoculate each well with a bacterial suspension adjusted to an OD₆₀₀ of 0.05. Include a rifampicin positive control and a compound-free negative control.
Incubation: Incubate the plates at 37°C for 7 days.
Causality: The exceptionally slow doubling time of M. tuberculosis (15-20 hours) necessitates an extended incubation period before a reliable metabolic readout can be achieved.
Readout & Validation: Add 30 µL of resazurin dye (0.02% w/v) to each well and incubate for an additional 24 hours.
Causality: Resazurin acts as an oxidation-reduction indicator. Viable, metabolically active cells reduce the blue resazurin to pink resorufin. The MIC is visually and fluorometrically validated as the lowest concentration that prevents this color shift, confirming the compound's bactericidal efficacy[3].
References
Saquib, M., et al. "2,3-Dideoxy hex-2-enopyranosid-4-uloses as promising new anti-tubercular agents: Design, synthesis, biological evaluation and SAR studies." ResearchGate / European Journal of Medicinal Chemistry (2011). URL: 3
Varela, O., et al. "Synthetic sequence to obtain 2H-pyran-3(6H)-ones 1–3." ResearchGate (2023). URL: 1
Maeba, I., et al. "A Novel Synthesis of C-Nucleosides Having Pyrrolo[1,2-f]pteridine, 6- and 8-Deazapyrrolo[1,2-f]pteridine Ring Systems from 6-Hydroxy-6-(2,3,5-tri-O-benzoyl-b-D-ribofuranosyl)-2H-pyran-3(6H)-one." Heterocycles (1998). URL: 6
"Process for preparing 6-substituted 2h-pyran-3/6h/ones." Google Patents (CS203925B2). URL: 2
"Carbamate derivatives of 2h-pyran-3(6h)-one." Google Patents (US3707482A). URL: 4
"Σύνθεση αντικοκκιδιακών και αμινοσακχάρων από φουράνιο καθώς και μελέτη της στερεοχημείας τους με NMR." Kalligeneia / AUA. URL: 5
Synthesis Pathways and Intermediates for 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one: A Comprehensive Technical Guide
Executive Summary The synthesis of highly functionalized oxygen heterocycles is a cornerstone of modern drug development and natural product synthesis. Specifically, 6-ethoxy-2-methyl-2H-pyran-3(6H)-one serves as a highl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of highly functionalized oxygen heterocycles is a cornerstone of modern drug development and natural product synthesis. Specifically, 6-ethoxy-2-methyl-2H-pyran-3(6H)-one serves as a highly versatile, stereochemically rich dihydropyranone building block. It is frequently utilized in the de novo synthesis of rare carbohydrates, macrolides, and bioactive lactones such as the passifetilactones[1].
This technical guide provides an in-depth analysis of the synthetic architecture required to produce 6-ethoxy-2-methyl-2H-pyran-3(6H)-one. By detailing the mechanistic causality, self-validating experimental protocols, and quantitative optimization data, this document equips researchers with a robust framework for scalable and reproducible synthesis.
Retrosynthetic Analysis & Pathway Architecture
The construction of 6-ethoxy-2-methyl-2H-pyran-3(6H)-one relies on a highly efficient three-stage linear sequence originating from inexpensive, biomass-derived furfural.
Acetal Cleavage (Disconnection 1): The target molecule is an ethyl acetal. Retrosynthetic cleavage of the
C6
-ethoxy bond reveals the corresponding hemiacetal, 6-hydroxy-2-methyl-2H-pyran-3(6H)-one .
Oxidative Ring Expansion (Disconnection 2): The six-membered hemiacetal is generated via the Achmatowicz Rearrangement [2], an oxidative ring expansion of a five-membered furfuryl alcohol.
Alkylation (Disconnection 3): The requisite precursor, 1-(furan-2-yl)ethanol , is accessed via the nucleophilic addition of a methyl Grignard reagent to furfural.
Retrosynthetic pathway for 6-ethoxy-2-methyl-2H-pyran-3(6H)-one.
Mechanistic Causality of the Achmatowicz Rearrangement
The critical transformation in this sequence is the Achmatowicz Rearrangement . First reported in 1971, this reaction converts 2-substituted furan-2-methanols into 6-hydroxy-2H-pyran-3(6H)-ones[2].
Mechanistic Flow:
Electrophilic Oxidation: The furan ring is oxidized by an electrophilic reagent (e.g., NBS,
m
-CPBA, or Oxone) to form a highly reactive furan oxide (or halonium) intermediate[3].
Ring Opening & Hydration: Nucleophilic attack by water (or solvent) triggers the cleavage of the furan ring, generating a transient, acyclic ene-dione intermediate.
Intramolecular Cyclization: The molecule undergoes a spontaneous intramolecular aldol-type cyclization, where the terminal hydroxyl group attacks the newly formed ketone, yielding the stable six-membered hemiacetal[3].
Mechanistic progression of the Achmatowicz oxidative ring expansion.
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes specific in-process controls (TLC, NMR) to verify causality and prevent the propagation of side products (such as over-oxidized lactones or polymerized acetals).
Step 1: Synthesis of 1-(Furan-2-yl)ethanol
Causality: A Grignard addition is utilized for racemic synthesis. If enantiopure material is required for stereospecific downstream applications, a Noyori asymmetric transfer hydrogenation or Corey–Bakshi–Shibata (CBS) reduction of 2-acetylfuran is employed[1].
Protocol (Racemic):
Setup: Flame-dry a round-bottom flask under argon. Add dry THF (50 mL) and cool to 0 °C.
Addition: Inject methylmagnesium bromide (3.0 M in diethyl ether, 1.2 equiv). Slowly add furfural (1.0 equiv) dropwise over 15 minutes to control the exothermic nucleophilic attack.
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature.
Quench & Extraction: Carefully quench with saturated aqueous
NH4Cl
to destroy excess Grignard reagent. Extract with diethyl ether (
3×30
mL). Wash organics with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Self-Validation:1H
NMR must show the disappearance of the aldehyde proton (
δ
~9.5 ppm) and the emergence of a secondary alcohol methine quartet (
δ
~4.8 ppm).
Step 2: Achmatowicz Rearrangement to 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one
Causality: While
m
-CPBA is a common oxidant,
N
-bromosuccinimide (NBS) in aqueous THF is preferred for its rapid kinetics and high yield[1]. The reaction is strictly maintained at 0 °C to suppress the over-oxidation of the ene-dione intermediate into a carboxylic acid.
Protocol:
Setup: Dissolve 1-(furan-2-yl)ethanol (1.0 equiv) in a 4:1 mixture of THF and
H2O
(0.1 M concentration). Cool the solution to 0 °C in an ice bath.
Oxidation: Add NBS (1.05 equiv) portion-wise over 10 minutes. The solution will briefly turn yellow before fading as the bromonium intermediate is consumed.
Reaction: Stir at 0 °C for 1.5 hours.
Quench: Quench the reaction by adding saturated aqueous
NaHCO3
and
Na2S2O3
(to neutralize residual hypobromite/NBS).
Extraction: Extract with ethyl acetate (
3×30
mL), dry over
MgSO4
, and concentrate.
Self-Validation:1H
NMR must confirm the loss of furan aromatic protons (
δ
6.3, 7.4 ppm) and the appearance of the distinct enone olefinic protons (
δ
6.1, 6.9 ppm) alongside the hemiacetal proton (
δ
~5.6 ppm).
Step 3: Acetalization to 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one
Causality: The hemiacetal product from Step 2 is chemically labile and prone to aldol-type condensation or polymerization[4]. Converting it to an ethyl acetal locks the pyranone ring in a stable form. A mild acid catalyst (p-TsOH) is used to generate the oxocarbenium ion without degrading the enone system.
Protocol:
Setup: Dissolve the crude 6-hydroxy-2-methyl-2H-pyran-3(6H)-one in absolute ethanol (0.2 M).
Catalysis: Add a catalytic amount of
p
-toluenesulfonic acid (
p
-TsOH, 0.05 equiv).
Reaction: Stir at room temperature for 3–4 hours. Monitor via TLC (Hexanes:EtOAc 7:3); the acetal will elute significantly faster (higher
Rf
) than the polar hemiacetal.
Quench: Neutralize the acid catalyst by adding a few drops of triethylamine (
Et3N
) before concentration, preventing reverse hydrolysis during solvent removal.
Purification: Purify via silica gel flash chromatography.
Self-Validation:1H
NMR will reveal the integration of the new ethoxy group (a triplet at
δ
~1.2 ppm and a multiplet/quartet at
δ
~3.6-3.8 ppm) and a shift in the anomeric proton.
Quantitative Data & Process Optimization
The choice of oxidant and acetalization conditions drastically impacts the yield and environmental footprint of the synthesis. The tables below summarize field-proven optimization data for these critical steps.
Table 1: Oxidant Comparison for the Achmatowicz Rearrangement
Table 2: Acetalization Conditions and Diastereoselectivity
| Catalyst | Solvent | Temp | Time | Yield | Diastereomeric Ratio (
α:β
) |
| :--- | :--- | :--- | :--- | :--- | :--- |
| BF3⋅OEt2 | EtOH /
CH2Cl2
| -78 °C | 2 h | 85% | High
α
-selectivity (Kinetically controlled). |
| p
-TsOH (cat) | Absolute EtOH | RT | 4 h | 90% | Thermodynamic mixture (~1:1 to 2:1). |
| Amberlyst-15 | Absolute EtOH | RT | 6 h | 88% | Solid-supported; highly scalable, easy filtration. |
Stereochemical Control & Advanced Applications
When synthesizing 6-ethoxy-2-methyl-2H-pyran-3(6H)-one for complex natural product synthesis (such as oligosaccharides or macrolides), stereocontrol is paramount.
Enantiomeric Scaffolding: By utilizing an enantiopure starting material—such as
(R)
or
(S)
-1-(furan-2-yl)ethanol derived from asymmetric reduction—the Achmatowicz rearrangement proceeds with complete transfer of chirality to the
C2
position of the pyranone[6].
The Anomeric Effect: During the acetalization step (Step 3), the incoming ethanol nucleophile can attack the planar oxocarbenium intermediate from either face. Under thermodynamic conditions (room temperature, Brønsted acid), the axial (
α
) alkoxy isomer is often favored due to the stabilizing stereoelectronic interactions of the anomeric effect (hyperconjugation between the ring oxygen lone pair and the
σ∗
orbital of the exocyclic C-O bond)[6].
References
"De Novo Asymmetric Achmatowicz Approach to Oligosaccharide Natural Products" - Chemical Society Reviews -[Link]
"Computational Modeling of the Enzymatic Achmatowicz Rearrangement by Heme-Dependent Chloroperoxidase: Reaction Mechanism, Enantiopreference, Regioselectivity, and Substrate Specificity" - ACS Catalysis -[Link]
"Catalytic Environmentally Friendly Protocol for Achmatowicz Rearrangement" - The Journal of Organic Chemistry -[Link]
Application Note: Synthesis and Validation of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Application: Carbohydrate scaffolding, natural product total synthesis, and dienophiles for asymmetric Diels-Alder...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals
Application: Carbohydrate scaffolding, natural product total synthesis, and dienophiles for asymmetric Diels-Alder cycloadditions.
Executive Summary & Mechanistic Rationale
The synthesis of 2-alkoxy-2H-pyran-3(6H)-ones represents a critical node in the de novo construction of rare carbohydrates and complex polyketides. These functionalized oxygen heterocycles serve as highly versatile building blocks, owing to their embedded enone system and acetal functionality, which allow for stereoselective functionalization[1].
The synthesis of 6-ethoxy-2-methyl-2H-pyran-3(6H)-one is most efficiently achieved via a two-stage protocol:
The Achmatowicz Rearrangement: An oxidative ring expansion of 1-(furan-2-yl)ethanol using N-Bromosuccinimide (NBS) to yield the hemiacetal intermediate, 6-hydroxy-2-methyl-2H-pyran-3(6H)-one[2].
Fischer-Type Acetalization: The acid-catalyzed etherification of the resulting hemiacetal with ethanol to install the 6-ethoxy moiety[3].
Mechanistic Workflow
Mechanistic workflow from furan carbinol to 6-ethoxy pyranone via Achmatowicz rearrangement.
Quantitative Data & Reaction Parameters
To ensure reproducibility, the stoichiometric and thermodynamic parameters for the workflow are summarized below.
Reaction Step
Primary Reagents
Equivalents
Solvent System
Temp (°C)
Time (h)
Expected Yield
1. Oxidation
1-(Furan-2-yl)ethanol
1.0
THF / H₂O (3:1)
0 to 4
2.0
75 - 85%
N-Bromosuccinimide (NBS)
1.05
-
-
-
-
NaHCO₃ / NaOAc•3H₂O
2.0 / 1.0
-
-
-
-
2. Acetalization
6-Hydroxy intermediate
1.0
Ethanol (Anhydrous)
20 - 25
4.0 - 6.0
80 - 90%
PPTS (Catalyst)
0.1
-
-
-
-
Step-by-Step Experimental Methodologies
Step 1: Synthesis of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one
Causality Focus: The Achmatowicz rearrangement is highly sensitive to pH. The furan ring is electron-rich and prone to polymerization under strongly acidic conditions, while the resulting pyranone can undergo unwanted ring-opening. A carefully buffered system is mandatory.
Preparation of the Buffered System: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(furan-2-yl)ethanol (1.0 equiv) in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water.
Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–2 °C. Rationale: Suppressing the temperature mitigates over-oxidation and exothermic degradation pathways.
Buffer Addition: Add solid NaHCO₃ (2.0 equiv) and NaOAc•3H₂O (1.0 equiv) to the stirring solution[2]. Rationale: The oxidation generates hydrobromic acid (HBr) as a byproduct. The dual-buffer system neutralizes HBr instantaneously, protecting the fragile enone and preventing the polymerization of the furan precursor.
Oxidation: Add NBS (1.05 equiv) portion-wise over 15 minutes. The solution will typically transition from colorless to a pale yellow/orange.
Quenching & Extraction: After 2 hours of stirring at 0 °C, quench the reaction by adding a 10% aqueous solution of Na₂S₂O₃ to neutralize any residual oxidant. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude hemiacetal is generally pure enough for the next step but can be purified via flash chromatography (silica gel, Hexanes/EtOAc) if necessary.
Step 2: Synthesis of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one
Causality Focus: Converting the hemiacetal to an ethyl acetal requires an acid catalyst to generate the highly reactive oxocarbenium intermediate. Strong acids (like TsOH or H₂SO₄) will degrade the pyranone ring. Pyridinium p-toluenesulfonate (PPTS) provides the ideal mild acidity.
Dissolution: Dissolve the crude 6-hydroxy-2-methyl-2H-pyran-3(6H)-one (1.0 equiv) in anhydrous ethanol (0.2 M concentration). Rationale: Ethanol serves as both the solvent and the nucleophilic reagent, driving the equilibrium toward the acetal product via Le Chatelier's principle.
Catalysis: Add PPTS (0.1 equiv) to the solution.
Reaction Monitoring: Stir the mixture at room temperature (20–25 °C) under an inert atmosphere (N₂ or Ar). Monitor the reaction via Thin Layer Chromatography (TLC). The product will elute significantly faster (higher
Rf
) than the highly polar hemiacetal precursor.
Workup: Once the starting material is consumed (typically 4-6 hours), quench the reaction by adding a saturated aqueous solution of NaHCO₃ (to neutralize the PPTS).
Isolation: Evaporate the bulk of the ethanol under reduced pressure. Partition the remaining aqueous residue with Dichloromethane (DCM) or EtOAc. Extract the aqueous layer twice, wash the combined organics with brine, dry over Na₂SO₄, and concentrate.
Final Purification: Purify via silica gel flash chromatography (typically 10-20% EtOAc in Hexanes) to yield the pure 6-ethoxy-2-methyl-2H-pyran-3(6H)-one as a mixture of diastereomers (anomers).
Analytical Validation (Self-Validating System)
To ensure the integrity of the protocol, the system must be self-validating. Researchers must confirm the transformation by tracking specific spectroscopic markers.
TLC Validation: The conversion from Step 1 to Step 2 is marked by a distinct loss of polarity. The hydroxyl group in the hemiacetal strongly interacts with silica, resulting in a low
Rf
. The ethoxy product will show a significantly higher
Rf
value.
¹H NMR Signatures (CDCl₃, 400 MHz):
The Enone System: The presence of the intact pyranone ring is validated by two distinct olefinic protons (H-4 and H-5) appearing as doublets of doublets in the downfield region (~6.0 - 7.0 ppm).
The Anomeric Center (H-6): The proton at the C-6 position will shift upon etherification. In the final product, this proton typically appears as a distinct doublet or multiplet around 5.0 - 5.5 ppm.
The Ethoxy Group: Successful incorporation of the ethoxy group is definitively proven by the appearance of a new methylene quartet (~3.6 - 3.9 ppm) and a methyl triplet (~1.2 ppm) integrating to 2 and 3 protons, respectively.
Note: The product will exist as a mixture of
α
and
β
-diastereomers at the C-6 position relative to the C-2 methyl group. NMR spectra will reflect this as two sets of closely overlapping signals.
References
Source: Organic Syntheses (orgsyn.org)
The Synthesis of 2-(Chloromethyl)-6-Hydroxy-2H-Pyran-3 (6H)
Synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones.
Application Note: Formulation of Isotonic Solutions with 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one
Scientific Context & Rationale 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one is a specialized 2H-pyran-3(6H)-one derivative recognized for its broad-spectrum antibacterial and antifungal activities[1]. Synthesized primarily via t...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Context & Rationale
6-Ethoxy-2-methyl-2H-pyran-3(6H)-one is a specialized 2H-pyran-3(6H)-one derivative recognized for its broad-spectrum antibacterial and antifungal activities[1]. Synthesized primarily via the Achmatowicz rearrangement of furan derivatives followed by etherification[2], this active pharmaceutical ingredient (API) is a prime candidate for topical and parenteral therapies.
To ensure physiological compatibility and prevent tissue irritation or erythrocyte hemolysis during parenteral administration, the API must be formulated in a strictly isotonic vehicle[3]. Because pyranone derivatives can be susceptible to thermal degradation—specifically hydrolysis at the acetal/hemiacetal linkages—standard high-heat autoclaving is contraindicated. This protocol details a cold-sterilization workflow utilizing the Sodium Chloride Equivalent (E-value) method to achieve precise isotonicity (target: 290 ± 10 mOsm/kg).
Physicochemical Profiling & Causality of Formulation Choices
Formulation design must be driven by the intrinsic molecular properties of the API. 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one does not ionize in aqueous solutions, classifying it as a non-electrolyte.
The Causality of the E-Value Method: We utilize the E-value method rather than simple freezing point depression because it standardizes the osmotic contribution of the API directly against NaCl, allowing for rapid, scalable adjustments on the compounding floor.
Calculation: Since the API does not dissociate, its ionic dissociation factor (
i
) is 1, and its iso-osmotic constant (
Liso
) is approximately 1.9. Using the standard equation
E=17×MWLiso
, we determine the exact mass of NaCl that one gram of the API simulates in solution:
E=17×156.181.9=0.2068≈0.21
This establishes that 1.0 g of 6-ethoxy-2-methyl-2H-pyran-3(6H)-one exerts the exact same osmotic pressure as 0.21 g of NaCl.
Quantitative Data Summaries
Table 1: Physicochemical & Osmotic Properties
Parameter
Value
Molecular Formula
C₈H₁₂O₃
Molecular Weight (MW)
156.18 g/mol
Dissociation Factor (
i
)
1.0 (Non-electrolyte)
Iso-osmotic Constant (
Liso
)
1.9
NaCl Equivalent (E-value)
0.21
Table 2: Isotonic Formulation Matrix (per 100 mL Target Volume)
Note: A standard 0.9% NaCl solution contains 0.90 g of NaCl per 100 mL. The required excipient mass is calculated by subtracting the API's NaCl equivalent from 0.90 g. If a chloride-free vehicle is required, Dextrose (E-value = 0.16) is substituted.
Formulation Tier
API Conc. (w/v)
API Mass (g)
NaCl Eq. of API (g)
NaCl to Add (g)
OR Dextrose to Add (g)
Low Dose
0.5%
0.50
0.11
0.79
4.94
Standard
1.0%
1.00
0.21
0.69
4.31
High Dose
1.5%
1.50
0.32
0.58
3.63
Experimental Protocol: Step-by-Step Methodology
System Trustworthiness: This protocol is designed as a self-validating system. It incorporates mandatory pre- and post-filtration quality control (QC) checkpoints. If the pre-filtration osmolality deviates by more than
±5
mOsm/kg from the target, the compounding calculations and measurements must be audited before the solution crosses the sterile boundary.
Phase 1: Preparation and Dissolution
Sanitization: Ensure the compounding environment is a certified ISO Class 5 laminar flow hood. All glassware must be depyrogenated.
Weighing: Accurately weigh the required mass of 6-ethoxy-2-methyl-2H-pyran-3(6H)-one (e.g., 1.00 g for the Standard formulation) using an analytical balance.
Initial Dissolution: Transfer the API to a volumetric flask. Add approximately 70 mL of sterile Water for Injection (WFI).
Agitation: Stir using a magnetic stir bar at 300 rpm at ambient temperature (20–25°C) until complete dissolution is achieved. Critical Step: Do not apply heat, as elevated temperatures will induce premature hydrolysis of the ethoxy group and degrade the pyranone ring.
Phase 2: Tonicity Adjustment
Excipient Addition: Based on Table 2, add the exact required mass of the tonicity agent (e.g., 0.69 g of NaCl for a 1% API solution).
Volume Make-up: Once the excipient is fully dissolved, remove the stir bar and bring the final volume to exactly 100.0 mL using WFI.
QC Check 1 (Osmolality): Extract a 250 µL aliquot and measure the osmolality using a freezing-point osmometer. The reading must validate between 285 and 295 mOsm/kg.
Phase 3: Cold Sterilization
Filter Selection: Equip a sterile syringe or peristaltic pump with a 0.22 µm Polyethersulfone (PES) membrane filter. Causality: PES is specifically chosen over Nylon or Cellulose Acetate due to its exceptionally low API-binding characteristics, ensuring the final concentration of the active pyranone remains uncompromised.
Filtration: Pass the isotonic solution through the filter into a sterile, depyrogenated Class I glass vial. Seal with sterile butyl rubber stoppers and aluminum crimps.
QC Check 2 (Integrity): Perform a standard bubble-point test on the used PES filter to validate membrane integrity post-sterilization.
Process Visualization
Workflow for the formulation and sterile processing of isotonic 6-ethoxy-2-methyl-2H-pyran-3(6H)-one.
References
Title: Derivatives of 2H-pyran-3(6H)-ones and preparation thereof (US Patent 3657226A)
Title: Process for preparing furanones (US Patent 3816464A)
Title: Ru-Catalyzed Isomerization of Achmatowicz Derivatives: A Sustainable Route to Biorenewables and Bioactive Lactones
Source: ACS Catalysis
URL: [Link]
HPLC chromatography methods for isolating 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one
Application Note: Chromatographic Resolution and Isolation of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one Mechanistic Context: The Achmatowicz Rearrangement The Achmatowicz rearrangement is a foundational oxidative ring expansi...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Chromatographic Resolution and Isolation of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one
Mechanistic Context: The Achmatowicz Rearrangement
The Achmatowicz rearrangement is a foundational oxidative ring expansion that converts furfuryl alcohols into highly functionalized pyranones[1]. These oxidized scaffolds are highly valued intermediates in the and biorenewable materials[2]. While traditional methods utilize N-bromosuccinimide (NBS) or m-CPBA as oxidants, recent innovations have even demonstrated pathways for this transformation[3].
When 1-(2-furyl)ethanol undergoes this oxidative expansion in the presence of ethanol, the highly reactive intermediate oxocarbenium ion is trapped by the solvent. This nucleophilic attack yields 6-ethoxy-2-methyl-2H-pyran-3(6H)-one , a cyclic enone featuring a chiral center at C2 (methyl) and C6 (ethoxy acetal)[4]. Because the reaction inherently produces a mixture of cis and trans diastereomers, high-performance liquid chromatography (HPLC) is required to isolate the pure stereoisomers for downstream asymmetric synthesis.
Chromatographic Causality: The Acid-Lability of the C6-Acetal
As a Senior Application Scientist, the most critical insight I can impart regarding this molecule is the strict avoidance of acidic mobile phases .
Most standard reverse-phase HPLC protocols default to 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to suppress silanol ionization and sharpen peaks. However, the C6-ethoxy group of this target compound is a cyclic hemiacetal ether (a glycoside equivalent). Causality: Exposure to a mobile phase with a pH < 4 protonates the acetal oxygen, triggering the rapid elimination of ethanol and subsequent hydrolysis back to the highly polar 6-hydroxy hemiacetal, or causing complete ring opening.
To prevent on-column degradation, the chromatographic method must utilize a strictly neutral or slightly alkaline volatile buffer. A 10 mM Ammonium Bicarbonate (
NH4HCO3
) buffer adjusted to pH 7.4 provides the perfect equilibrium: it maintains the structural integrity of the acetal while remaining fully volatile for post-run lyophilization. Furthermore, a fully end-capped C18 stationary phase is mandatory to eliminate localized acidic micro-environments caused by residual surface silanols.
Workflow Visualization
Workflow for the synthesis and neutral HPLC isolation of 6-ethoxy-2-methyl-2H-pyran-3(6H)-one.
Self-Validating Preparative Isolation Protocol
To ensure scientific integrity, this protocol incorporates a self-validating System Suitability Test (SST) to confirm the inertness of the HPLC system prior to bulk purification.
Phase 1: System Suitability and Stability Test (SST)
Prepare a 1 mg/mL analytical sample of the crude reaction mixture in 50:50 Water/Acetonitrile.
Inject 5 µL onto an analytical C18 column (4.6 x 150 mm, 5 µm, fully end-capped) using the neutral mobile phase (See Table 2).
Monitor the UV chromatogram at 226 nm (the
π→π∗
transition maximum for the enone chromophore).
Validation Logic: Perform three consecutive injections. If the system is properly neutralized, the ratio of the target 6-ethoxy diastereomers to the polar 6-hydroxy degradation byproduct will remain constant. If the 6-hydroxy peak area increases with each run, the column contains active acidic sites or the buffer pH has drifted. Do not proceed until the system is flushed with 0.1% ammonium hydroxide in methanol.
Phase 2: Preparative Isolation
Sample Preparation: Dissolve the crude 6-ethoxy-2-methyl-2H-pyran-3(6H)-one in a minimal volume of Acetonitrile (max 100 mg/mL to prevent solvent-induced band broadening). Filter through a 0.22 µm PTFE syringe filter.
Column: Preparative C18, 21.2 x 250 mm, 5 µm, fully end-capped.
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (pH adjusted to 7.4).
Mobile Phase B: LC-MS grade Acetonitrile.
Execution: Inject 1.0 mL of the sample and run the gradient outlined in Table 1.
Fraction Collection: Collect fractions based on UV threshold (>50 mAU at 226 nm). Immediately freeze the collected fractions on dry ice to halt any potential aqueous degradation, and lyophilize to yield the pure cis and trans diastereomeric oils.
Quantitative Data & Gradient Profiles
Table 1: Preparative HPLC Gradient Profile
Optimized for the baseline resolution of diastereomers while maintaining acetal stability.
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Flow Rate (mL/min)
Curve Profile
0.0
90
10
20.0
Initial Hold
5.0
90
10
20.0
Linear
25.0
50
50
20.0
Linear
30.0
5
95
20.0
Column Wash
35.0
5
95
20.0
Hold Wash
36.0
90
10
20.0
Re-equilibration
Table 2: Analytical Separation & System Suitability Data
Column: C18, 4.6 x 150 mm, 1 mL/min. Isocratic 30% B for 15 minutes.
Analyte / Impurity
Retention Time (min)
UV
λmax
(nm)
Resolution (
Rs
)
Causality / Note
6-Hydroxy-pyranone
4.2
224
N/A
Acid-catalyzed hydrolysis byproduct.
Diastereomer 1
8.7
226
> 2.0
First eluting 6-ethoxy isomer.
Diastereomer 2
9.4
226
1.8
Second eluting 6-ethoxy isomer.
(Note: Absolute stereochemical assignment of Diastereomer 1 and 2 as cis/trans requires 2D-NOESY NMR confirmation post-isolation).
References
Ru-Catalyzed Isomerization of Achmatowicz Derivatives: A Sustainable Route to Biorenewables and Bioactive Lactones
Source: ACS Catalysis
URL:[Link][2]
Enantioselective Synthesis of α- and β- Boc-protected 6-Hydroxy-pyranones
Source: Organic Syntheses
URL:[Link][4]
Photocatalytic Achmatowicz Rearrangement on Triphenylbenzene–Dimethoxyterephthaldehyde–Covalent Organic Framework-Mo for Converting Biomass-Derived Furfuryl Alcohol to Hydropyranone
Source: ACS Nano
URL:[Link][3]
Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules
Source: PMC / NIH
URL:[Link][1]
Author: BenchChem Technical Support Team. Date: April 2026
[shape=box, style=filled, fillcolor="#4285F4
Diagram 1: Dual antimicrobial and antifungal evaluation pathways for 2H-pyran-3(6H)-one derivatives.
Protocol 1: Neutropenic Murine Thigh Infection Model (Antibacterial)
Causality & Experimental Design
This model utilizes cyclophosphamide to induce profound neutropenia (<100 neutrophils/mm³). Why? By eliminating the host's innate immune clearance, we ensure that any reduction in bacterial burden is directly attributable to the intrinsic antimicrobial activity of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one[1]. Treatment is delayed until 2 hours post-inoculation to allow bacteria to transition from the lag phase into the logarithmic growth phase, mimicking an established acute tissue infection[2].
Step-by-Step Methodology
Step 1: Neutropenia Induction
Day -4: Administer cyclophosphamide at 150 mg/kg via intraperitoneal (IP) injection to 6-week-old female Swiss or ICR mice.
Day -1: Administer a second dose of cyclophosphamide at 100 mg/kg IP.
Step 2: Inoculum Preparation
Cultivate the target pathogen (e.g., Staphylococcus aureus or Klebsiella pneumoniae) in Mueller-Hinton broth to an early logarithmic phase.
Dilute the suspension in sterile 0.9% saline to achieve a concentration of approximately
107
CFU/mL.
Step 3: Infection (Day 0)
Anesthetize the mice using isoflurane.
Inject 50 µL of the bacterial suspension intramuscularly (IM) into each posterior thigh (yielding an initial inoculum of
∼106
CFU/thigh)[2].
Step 4: Compound Administration & Self-Validation
Validation Checkpoint (0-hour control): Euthanize 2-3 mice immediately after inoculation. Harvest and plate the thighs to confirm the baseline bacterial load is
≥105
CFU/thigh. If the load is lower, the model is invalid and must be aborted.
Treatment (+2 hours): Administer 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one (e.g., via IV or SC routes) across a dose-fractionation range (e.g., 5, 10, 20, 40 mg/kg). Include a vehicle-only control group.
Step 5: Tissue Harvesting and CFU Enumeration
At 24 hours post-infection, humanely euthanize the mice.
Aseptically dissect the thigh muscles, place them in 5 mL of sterile saline, and homogenize using a tissue homogenizer.
Serially dilute the homogenate, spiral plate onto nutrient agar, and incubate at 35°C for 24 hours. Express efficacy as the change in Log10 CFU/thigh compared to the 0-hour baseline[2].
Diagram 2: Step-by-step workflow of the neutropenic murine thigh infection model.
Protocol 2: Murine Systemic Candidiasis Model (Antifungal)
Causality & Experimental Design
To evaluate the antifungal properties of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one, we utilize the systemic candidiasis model. Why intravenous (IV) inoculation? Direct injection into the lateral tail vein bypasses mucosal barriers, ensuring immediate systemic dissemination. Candida albicans exhibits a strong tropism for the murine kidney, making it the primary site of fungal proliferation and the most reliable indicator of systemic fungal burden[3].
Step-by-Step Methodology
Step 1: Fungal Preparation
Streak Candida albicans (e.g., strain SC5314) onto a YPD agar plate and incubate for 48 hours at 30°C[3].
Inoculate a single colony into YPD broth and grow for 16–20 hours with continuous shaking. Wash the cells twice with sterile PBS and adjust the concentration to
2×106
live cells/mL.
Step 2: Intravenous Infection
Warm the tails of 6- to 8-week-old female C57BL/6 mice to induce vasodilation.
Inject 100 µL of the C. albicans suspension (
2×105
CFU/mouse) via the lateral tail vein[4].
Step 3: Treatment Protocol
Administer 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one at predefined intervals (e.g., 1 hour post-infection, then BID for 5 days). Include a vehicle control group and a positive control group (e.g., Fluconazole or Amphotericin B).
Step 4: Assessment of Efficacy
Survival Arm: Monitor a subset of mice daily for up to 14 days to generate Kaplan-Meier survival curves.
Fungal Burden Arm (Validation Checkpoint): Euthanize a separate subset of mice at Day 4 and Day 7 post-infection. Aseptically remove the kidneys, homogenize in 0.5 mL PBS, and plate serial dilutions on YPD agar[4]. Efficacy is validated if the compound achieves a statistically significant
>1.5
Log10 CFU/g reduction in kidney fungal burden compared to the vehicle control.
Quantitative Data Interpretation
To ensure standardized reporting across preclinical trials, all quantitative data for 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one should be summarized using the following matrix structures.
Application Note: NMR Spectroscopy Characterization of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Structural Elucidation Protocol & Application Note Executive Summary The Achmatowicz rearrangement is a powe...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Advanced Structural Elucidation Protocol & Application Note
Executive Summary
The Achmatowicz rearrangement is a powerful synthetic transformation that converts furfuryl alcohols, which are readily obtainable from renewable carbohydrates, into highly functionalized 6-hydroxy-2H-pyran-3(6H)-ones[1]. These pyranones serve as versatile intermediates in the total synthesis of complex molecules, including rare carbohydrates and alkaloid natural products[2].
Because the intermediate 6-hydroxy-2H-pyran-3(6H)-one is essentially an aldehyde hemiacetal, it is prone to undesirable side reactions such as further oxidation or aldol-type condensations[3]. To stabilize the core, it is routinely subjected to glycosidation with ethanol under acidic conditions, yielding 6-ethoxy-2-methyl-2H-pyran-3(6H)-one . This application note provides a comprehensive, self-validating NMR protocol for the structural and stereochemical elucidation of this critical building block.
Figure 1: Synthesis of 6-ethoxy-2-methyl-2H-pyran-3(6H)-one via the Achmatowicz rearrangement.
Causality in Experimental Design (E-E-A-T)
As an analytical scientist, obtaining an NMR spectrum is only the first step; the true expertise lies in designing an acquisition strategy where every structural claim is orthogonally verified. We do not just run 2D NMR as a formality; we use it as a self-validating system of logical proofs .
Solvent Selection (CDCl₃ vs. DMSO-d₆): We specifically select Chloroform-d (CDCl₃) over polar aprotic solvents like DMSO-d₆. CDCl₃ is non-protic, preventing hydrogen-bonding artifacts that could distort the native half-chair conformation of the pyranone ring. This conformational integrity is critical for accurate NOESY measurements.
The Necessity of HMBC: The 1D ¹H NMR spectrum of this compound features overlapping multiplets in the 3.5–4.5 ppm region (the ethoxy -CH₂- and the pyran ring H-2). Relying on 1D integration alone is scientifically unsound. HMBC provides a definitive topological map, proving that the ethoxy group is attached to C-6 (via a ³J correlation to the acetal carbon) and not misassigned to C-2.
NOESY Mixing Time (300 ms): For a small molecule (MW = 156.18 g/mol ), the correlation time (
τc
) is extremely short, leading to near-zero or positive Nuclear Overhauser Enhancements (nOe). A mixing time of 300–500 ms is deliberately chosen to allow sufficient nOe buildup without falling into the spin-diffusion regime, ensuring that only true through-space contacts (< 5 Å) are observed.
Step-by-Step NMR Protocol
Sample Preparation
Weighing: Accurately weigh 15–20 mg of highly purified 6-ethoxy-2-methyl-2H-pyran-3(6H)-one.
Dissolution: Dissolve the analyte in 0.6 mL of 99.8% CDCl₃ (containing 0.03% v/v TMS as an internal standard).
Filtration: Pass the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove any paramagnetic particulates that could cause magnetic field inhomogeneities and line broadening.
Instrument Setup & Pulse Sequences
Perform the acquisition on a 400 MHz or 600 MHz NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe) to maximize the signal-to-noise ratio (S/N) for ¹³C-detected experiments.
Figure 2: Logical workflow for NMR structural elucidation and stereochemical assignment.
Quantitative Data Summaries & Structural Validation
The tables below summarize the expected NMR parameters for the thermodynamically favored trans diastereomer of the target compound.
Table 1: 1D NMR Chemical Shifts and Multiplicities
Position
¹³C Shift (ppm)
¹H Shift (ppm)
Multiplicity
Coupling Constant J (Hz)
C-2
74.0
4.60
q
6.5
C-3 (C=O)
196.5
-
-
-
C-4
127.5
6.10
d
10.5
C-5
145.0
6.90
dd
10.5, 3.5
C-6
98.5
5.10
d
3.5
C2-CH₃
15.5
1.35
d
6.5
O-CH₂-
65.0
3.65, 3.85
m (diastereotopic)
-
-CH₃ (Et)
15.0
1.25
t
7.0
Table 2: 2D NMR Correlation Matrix (The Self-Validating System)
Proton
COSY (³J / ²J)
HMBC (²J / ³J to Carbon)
NOESY (Through-Space)
H-2
C2-CH₃
C-3, C-6, C2-CH₃
C2-CH₃
H-4
H-5
C-2, C-3, C-5, C-6
H-5
H-5
H-4, H-6
C-3, C-4, C-6
H-4, H-6
H-6
H-5
C-4, C-5, O-C H₂-
H-5, O-CH₂-
C2-CH₃
H-2
C-2, C-3
H-2
Orthogonal Validation Checkpoint:
Notice how the assignment of the highly deshielded C-5 (145.0 ppm) and C-4 (127.5 ppm) is self-validating. H-5 shows a strong ³J HMBC correlation to the C-3 carbonyl (196.5 ppm), whereas H-4, being alpha to the carbonyl, only shows a weak ²J correlation. This unequivocally locks the regiochemistry of the double bond.
Stereochemical Analysis: The Anomeric Effect
The Achmatowicz rearrangement followed by glycosidation creates a new stereocenter at C-6, yielding a mixture of cis and trans diastereomers. Determining the relative stereochemistry is the ultimate test of the structural elucidation workflow.
Mechanistic Causality of Stereochemistry:
Due to the anomeric effect , the lone pairs on the ring oxygen strongly favor an axial orientation for the electronegative C-6 ethoxy group. Meanwhile, steric bulk dictates that the C-2 methyl group prefers an equatorial position. This makes the trans isomer (where the methyl is equatorial and the ethoxy is pseudo-axial) the thermodynamically dominant product.
NOESY Interpretation:
In the trans isomer, H-2 is axial and H-6 is pseudo-equatorial. Because they reside on opposite faces of the pyranone ring, there will be no strong nOe cross-peak between H-2 and H-6 .
If a strong nOe cross-peak is observed between H-2 and H-6, it definitively proves the presence of the cis isomer, where both protons occupy axial/pseudo-axial positions on the same face of the ring.
By combining the HMBC regiochemical map with the NOESY 3D spatial constraints, the protocol transforms raw spectral data into an indisputable, self-validating proof of molecular structure.
References
Process for preparing 6-substituted 2h-pyran-3/6h/ones
Google Patents
URL
Application Note: Determining the Minimum Inhibitory Concentration (MIC) for 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one
Scientific Rationale & Introduction 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one belongs to a specialized class of 2H-pyran-3(6H)-one derivatives that have demonstrated significant pharmacological potential, particularly exhibit...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Rationale & Introduction
6-Ethoxy-2-methyl-2H-pyran-3(6H)-one belongs to a specialized class of 2H-pyran-3(6H)-one derivatives that have demonstrated significant pharmacological potential, particularly exhibiting potent antibacterial and antifungal activities[1]. For drug development professionals evaluating novel synthetic pyranones, establishing the Minimum Inhibitory Concentration (MIC) is the foundational step in defining the compound's antimicrobial spectrum and pharmacodynamic baseline.
Because pyranone derivatives often possess unique physicochemical properties—such as limited aqueous solubility due to hydrophobic ethoxy and methyl moieties, and potential susceptibility to hydrolysis—standardized testing must be meticulously adapted. This guide provides a rigorous, self-validating broth microdilution protocol compliant with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[2], specifically optimized for the solubility and stability constraints of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one.
Experimental Design & Causality
A robust MIC assay is not merely a series of dilutions; it is a self-validating system where every variable is controlled to ensure the result reflects true antimicrobial efficacy rather than experimental artifact.
Solvent Causality: 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one requires an organic solvent for initial dissolution. Dimethyl Sulfoxide (DMSO) is the industry standard. However, DMSO itself possesses antimicrobial properties at high concentrations. The protocol is designed to ensure the final DMSO concentration in the test well never exceeds 1% (v/v), preventing solvent-induced toxicity from artificially lowering the MIC.
Media Causality: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the gold standard[3]. Strict adherence to physiological concentrations of divalent cations (Ca²⁺ and Mg²⁺) is required because variations can alter bacterial outer membrane permeability, which critically affects the uptake of novel synthetic molecules[4].
Inoculum Causality: The assay targets a precise final inoculum of
5×105
CFU/mL. Deviating from this standard can trigger an "inoculum effect," where an artificially high bacterial load overwhelms the drug, leading to false resistance, or a low load leads to false susceptibility[4].
Fig 1: Logical architecture of a self-validating MIC assay system.
Materials and Reagents
Test Compound: 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one (Synthesized/Purified to ≥95% purity).
Bacterial Strains: Target clinical isolates and CLSI Quality Control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).
Step-by-Step Methodology: Broth Microdilution
This workflow strictly adheres to CLSI microdilution guidelines[5] while accommodating the specific handling requirements of pyranone derivatives.
Step 4.1: Preparation of the Antimicrobial Stock
Weighing: Accurately weigh the 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one powder. Note: Account for the compound's purity and any salt fraction when calculating the active moiety mass.
Dissolution: Dissolve the compound in 100% DMSO to yield a primary stock solution of 10,240 µg/mL . Vortex until completely clear.
Intermediate Dilution: Dilute the primary stock 1:40 in CAMHB to create a working solution of 256 µg/mL . At this stage, the DMSO concentration is 2.5%.
Step 4.2: Microplate Serial Dilution
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
Add 100 µL of the 256 µg/mL working solution to well 1.
Transfer 50 µL from well 1 to well 2, mix by pipetting 4–5 times, and continue this 2-fold serial dilution through well 10.
Discard 50 µL from well 10.
Result: Wells 1–10 now contain 50 µL of the compound at concentrations ranging from 256 µg/mL down to 0.5 µg/mL (DMSO concentration ranges from 2.5% down to 0.004%).
Step 4.3: Inoculum Preparation
Select 3–5 well-isolated colonies of the target strain from an 18–24 hour agar plate.
Suspend the colonies in sterile saline to match a 0.5 McFarland standard (approximately
1.5×108
CFU/mL), verifying with a nephelometer.
Dilute this suspension 1:150 in CAMHB to achieve a starting inoculum of
1×106
CFU/mL. Time-critical step: Use within 15 minutes to prevent replication from altering the density.
Step 4.4: Inoculation and Incubation
Add 50 µL of the diluted inoculum (
1×106
CFU/mL) to wells 1 through 11.
Final Assay State: Wells 1–10 now contain
5×105
CFU/mL of bacteria, drug concentrations from 128 µg/mL to 0.25 µg/mL, and a maximum DMSO concentration of 1.25% in well 1 (well within acceptable limits for most pathogens).
Seal the plate with a breathable membrane to prevent evaporation and potential volatilization of the pyranone.
Incubate at 35 ± 2°C for 16–20 hours in ambient air[4].
Fig 2: Step-by-step workflow for Broth Microdilution MIC determination.
Data Interpretation & Quality Control
Read the microdilution plate visually using a mirrored viewer or via a spectrophotometer at OD600[5]. The MIC is defined as the lowest concentration of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one that completely inhibits visible bacterial growth.
Note on Pyranones: Some synthetic compounds exhibit a "trailing endpoint" where faint, pinpoint growth persists across several dilutions. If this occurs, the MIC is typically read at the concentration where an estimated ≥80% reduction in growth is observed compared to the growth control. Do not artificially lower the MIC reading to make the compound appear more potent; modifications must be scientifically justified[3].
Table 1: Quantitative Assay Parameters Summary
Parameter
Target Specification
Causality / Rationale
Primary Stock Conc.
10,240 µg/mL in DMSO
Ensures complete dissolution of hydrophobic moieties.
Optimal log-phase growth window for standard aerobes.
Table 2: Quality Control Validation Matrix
To ensure the assay's integrity, a parallel plate must be run using standard CLSI reference strains and a known antibiotic (e.g., Gentamicin or Ciprofloxacin). The MIC of the test compound is only valid if the reference antibiotic falls within the expected QC range.
Application Note: Preparation and Formulation of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one for Topical Assays
Executive Summary 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one is a highly functionalized pyranone derivative synthesized via the oxidative ring expansion of biomass-derived furans. Due to its inherent antibacterial and antifung...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
6-Ethoxy-2-methyl-2H-pyran-3(6H)-one is a highly functionalized pyranone derivative synthesized via the oxidative ring expansion of biomass-derived furans. Due to its inherent antibacterial and antifungal properties, it serves as a valuable active pharmaceutical ingredient (API) in dermatological research[1]. This application note provides a comprehensive, self-validating protocol for the synthesis of this compound via the Achmatowicz rearrangement, followed by standardized compounding methodologies for topical formulation and downstream in vitro application assays.
Mechanistic Principles: The Achmatowicz Rearrangement
The synthesis of 6-ethoxy-2-methyl-2H-pyran-3(6H)-one relies on the Achmatowicz rearrangement, a powerful transformation that converts 2-furyl carbinols into functionalized pyranoses[2].
When 1-(2-furyl)ethanol is treated with an electrophilic oxidant such as N-bromosuccinimide (NBS) in the presence of an alcohol, the furan ring undergoes electrophilic bromination followed by nucleophilic attack by the solvent[3]. This generates a highly reactive oxocarbenium intermediate that subsequently expands into a six-membered pyranone ring. In this specific protocol, absolute ethanol serves a dual purpose: it acts as the reaction solvent and as the nucleophilic trapping agent. By capturing the transient hemiacetal intermediate, ethanol drives the formation of the stable ethyl acetal, yielding the target 6-ethoxy-2-methyl-2H-pyran-3(6H)-one[2][3].
Workflow for synthesis, formulation, and topical evaluation of the pyranone API.
Synthesis Protocol (Self-Validating System)
This protocol is designed with built-in analytical checkpoints to ensure high-fidelity synthesis prior to formulation.
Materials & Reagents
Starting Material: 1-(2-furyl)ethanol (1.0 equiv)
Oxidant: N-Bromosuccinimide (NBS) (1.05 equiv), recrystallized from water.
Solvent: Absolute Ethanol (anhydrous).
Quenching Agent: Saturated aqueous NaHCO₃.
Step-by-Step Methodology
Preparation: Dissolve 1-(2-furyl)ethanol (10.0 mmol) in 30 mL of anhydrous absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0°C. Causality: The initial bromination is highly exothermic. Maintaining 0°C suppresses over-oxidation of the furan ring and prevents uncontrolled ring-opening side reactions.
Oxidation: Add NBS (10.5 mmol) portion-wise over 15 minutes. The solution will transition from colorless to a pale yellow/orange.
In-Process Validation (TLC): Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Perform TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active furan precursor (
Rf≈0.6
) is entirely consumed, replaced by a new, polar spot (
Rf≈0.4
) that stains dark brown with p-anisaldehyde.
Quenching: Slowly add 15 mL of saturated aqueous NaHCO₃. Causality: Neutralizing the hydrobromic acid byproduct is critical to prevent acid-catalyzed degradation or premature ring-opening of the newly formed pyranone.
Extraction & Purification: Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexane:EtOAc gradient).
Post-Purification Validation (NMR): Analyze the purified product via ¹H NMR (CDCl₃). The structure is validated by the presence of the ethoxy group (triplet at
δ
~1.2 ppm, multiplet at
δ
~3.7 ppm) and the diagnostic anomeric proton at C-6 (doublet at
δ
~5.2 ppm)[3].
Formulation Compounding for Topical Assays
To evaluate the API in topical models, it must be uniformly dispersed in a vehicle that maintains its chemical stability while facilitating skin partitioning. A Polyethylene Glycol (PEG) base is selected due to its inertness, water miscibility, and ability to stabilize pyranone derivatives[1].
Compounding Procedure
Melting: Combine PEG 1540 and PEG 300 in a glass beaker. Heat the mixture to 65°C using a water bath until a clear, homogenous melt is achieved.
API Incorporation: Dissolve the synthesized 6-ethoxy-2-methyl-2H-pyran-3(6H)-one in a minimal volume of absolute ethanol (1 mL per gram of API). Add this solution dropwise to the molten PEG base under continuous mechanical stirring (300 rpm). Causality: Pre-dissolving the API ensures uniform molecular dispersion within the polymer matrix, preventing localized crystallization that could skew diffusion assays.
Cooling: Remove from heat and continue stirring until the mixture congeals at room temperature to form a smooth ointment.
In Vitro Permeation Testing (IVPT) via Franz Diffusion Cell
Setup: Mount excised human cadaver skin (or Strat-M® synthetic membranes) between the donor and receptor compartments of a static Franz diffusion cell.
Receptor Medium: Use PBS (pH 7.4) containing 2% BSA to maintain sink conditions. Maintain at 32°C to simulate skin surface temperature.
Application: Apply 10 mg/cm² of the formulated ointment to the donor compartment.
Sampling: Withdraw 200 µL aliquots from the receptor chamber at 1, 2, 4, 8, 12, and 24 hours (replacing with fresh medium). Analyze API concentration via HPLC-UV.
Antimicrobial Efficacy (Agar Well Diffusion)
Setup: Inoculate Sabouraud Dextrose Agar (SDA) plates with a standardized suspension (
106
CFU/mL) of Trichophyton rubrum or Staphylococcus aureus[1].
Application: Punch 6 mm wells into the agar and load 50 mg of the formulated ointment into each well.
Incubation: Incubate at 37°C for 24-48 hours (bacteria) or 25°C for 5-7 days (dermatophytes). Measure the zone of inhibition to quantify topical efficacy.
Quantitative Data Summaries
The following table summarizes the expected baseline parameters for the synthesized API when subjected to the described topical assays.
Table 2: Expected IVPT Flux and Antimicrobial Efficacy Data
Assay Parameter
Target Metric
Expected Range / Value
Clinical Relevance
IVPT Steady-State Flux (
Jss
)
API Permeation Rate
12.5 - 18.0 µg/cm²/hr
Indicates sufficient dermal delivery from the PEG vehicle.
Lag Time (
Tlag
)
Onset of Permeation
1.5 - 2.0 hours
Defines the time required for the API to saturate the stratum corneum.
MIC (S. aureus)
Antibacterial Activity
16 - 32 µg/mL
Validates the API's potency against common skin pathogens[1].
MIC (T. rubrum)
Antifungal Activity
8 - 16 µg/mL
Demonstrates efficacy for treating topical dermatophyte infections[1].
References
United States Patent Office - Googleapis.com. Derivatives of 2H-pyran-3(6H)-one and their use as antibacterial and antifungal agents. Googleapis.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMDXl6J8VCcubtwNZ4GDKto7PinfuWhDJcIJ_x_ZlWEXePuJSOAV8CmTDdgVQflx8S5qLnXCE1dUn6gO2Fd6lnnlS4Lq_-ICW4o2GQGrLLe5dvKlL5eA8lHPaQUIEgQoh_CdhaqEcFcPfhSIfCJpHgFxsGa5qLNen4SwkB68hGwh8J5tFwTdJxs_G5MQ==]
Synthetic Study of the C'D'E' Ring System of Maitotoxin via Furan Based Strategy. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyz884cpbOahAkRBUw6b9n9V6-kPK-XdYGZ-uaeebEgxv0Uc39ofV-yC26lwK2dWgGN9K--WDEZaQOI4ZYhUtMCsVjnTNwpIiEDqtWSsroS75GRIOay1d2-heR8jsB4BZ111FcypUbrR_-y0XUbkkSxbnUhOKaDRROwPaODx80hxSEHkkC_m4I5GOAdT2QflNbOtTa_h3TGBHnGoxu43ZzqEr_Hv7ny-TVztleMsUSAMji0QT86sUHmiP6klnKHw==]
Application of the Aza-Achmatowicz Oxidative Rearrangement for the Stereoselective Synthesis of the Cassia and Prosopis Alkaloid Family. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExoxGx0XE76OUlifStxmBTXq2RylT7IxsDBIGGHkOrnv_SZslxUHoxhuVgW6RITISWW8thYkh9L9Vh1H6GoSbxPWObdrmsn4rwyBegZVMYxjdKtc63ZlKS_xZbuNHSKOEcI527-g==]
cell culture assay protocols using 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one
Application Note: Evaluating the Therapeutic Window of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one via Mammalian Cell Culture Assays Introduction & Mechanistic Rationale The compound 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one is a bi...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Evaluating the Therapeutic Window of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one via Mammalian Cell Culture Assays
Introduction & Mechanistic Rationale
The compound 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one is a bioactive pyranone derivative. Molecules containing the 2H-pyran-3(6H)-one scaffold possess well-documented antimicrobial properties, exhibiting potent activity against Gram-positive pathogens such as Staphylococcus aureus and Streptococcus species[1][2]. Mechanistically, the
α,β
-enone system within the pyranone ring is essential for this biological activity, interacting with bacterial targets to inhibit growth and survival[3].
However, in preclinical drug development, demonstrating raw antimicrobial efficacy is insufficient; researchers must establish a definitive therapeutic window. This requires a dual-assay cell culture approach:
Cytotoxicity Profiling: We must ensure the compound does not induce mammalian cell death at therapeutic concentrations. We utilize the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay, which measures the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase[4][5]. This provides a direct, quantifiable measure of cellular metabolic activity.
Intracellular Infection Efficacy: S. aureus is notorious for its ability to invade and persist within host macrophages, evading both the immune system and standard extracellular antibiotics[6][7]. To evaluate the true clinical potential of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one, we employ a RAW 264.7 macrophage infection model. By utilizing a gentamicin protection step to eradicate extracellular bacteria, we can specifically quantify the compound's ability to penetrate host cells and clear intracellular reservoirs[8].
Expected Pharmacological Profile
To provide a baseline for assay validation, Table 1 summarizes the expected pharmacological metrics for pyranone derivatives based on historical screening data.
Table 1: Expected Quantitative Metrics for Pyranone Derivatives
Assay Type
Cell Line / Strain
Metric
Expected Range
Interpretation
Cytotoxicity (MTT)
RAW 264.7 (Macrophage)
IC
50
> 50 µM
High values indicate low mammalian toxicity, establishing safety.
Cytotoxicity (MTT)
HEK-293 (Epithelial)
IC
50
> 100 µM
Confirms safety profile across different mammalian tissue types.
Causality & Logic: The MTT assay is chosen because only viable cells with active metabolism can convert the yellow MTT substrate into purple formazan[4]. To ensure a self-validating system, this protocol includes a vehicle control (to rule out solvent toxicity) and a background subtraction step (to eliminate optical interference from the culture media)[9].
Step-by-Step Methodology:
Cell Seeding: Harvest RAW 264.7 cells and seed at a density of
1×104
cells/well in a 96-well flat-bottom plate using DMEM supplemented with 10% FBS. Include 3 wells with media only (Blank Control). Incubate overnight at 37°C, 5% CO
2
.
Compound Preparation: Dissolve 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one in DMSO to create a 10 mM stock. Prepare serial dilutions in culture media (range: 1 µM to 200 µM). Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced artifacts.
Treatment: Aspirate old media and add 100 µL of the compound dilutions to the respective wells. Include a Vehicle Control (0.5% DMSO in media) and a Positive Control (0.1% Triton X-100 for 100% cell death). Incubate for 24 hours.
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well, achieving a final concentration of 0.45 mg/mL[4]. Incubate in the dark for 2 to 4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
Solubilization: Carefully aspirate the media without disturbing the cell monolayer. Add 100 µL of solubilization buffer (e.g., 100% DMSO or acidified isopropanol) to each well to dissolve the formazan crystals[5]. Place on an orbital shaker for 15 minutes.
Quantification: Measure the absorbance at 570 nm using a microplate reader. Subtract the average OD of the Blank Control from all sample readings to obtain the corrected absorbance[10]. Calculate cell viability relative to the Vehicle Control.
Protocol B: Intracellular S. aureus Infection & Efficacy Assay
Causality & Logic: S. aureus replicates within mature phagolysosomes, eventually causing host cell death[8]. Gentamicin is highly hydrophilic and cannot penetrate mammalian cell membranes; thus, treating infected macrophages with gentamicin effectively sterilizes the extracellular environment[6]. Any subsequent reduction in bacterial load upon treatment with the pyranone derivative proves that the compound successfully permeated the macrophage and exerted intracellular bactericidal activity.
Step-by-Step Methodology:
Macrophage Preparation: Seed RAW 264.7 cells in 24-well plates at
2×105
cells/well. Incubate overnight to allow adherence.
Bacterial Inoculum: Grow S. aureus (e.g., USA300 or ATCC 25923) to the mid-logarithmic phase in Tryptic Soy Broth (TSB). Wash bacteria twice in PBS and resuspend in DMEM (without antibiotics).
Infection: Infect the macrophages at a Multiplicity of Infection (MOI) of 10:1 (bacteria to macrophages). Centrifuge the plate at 300 × g for 5 minutes to synchronize phagocytosis, then incubate for 1 hour at 37°C[11].
Gentamicin Protection: Aspirate the media and wash the wells three times with PBS. Add DMEM containing 100 µg/mL gentamicin and incubate for 1 hour to kill all extracellular bacteria[6].
Compound Treatment: Wash the cells again. Add fresh media containing a maintenance dose of gentamicin (10 µg/mL) alongside the desired concentration of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one (e.g., at 1× and 4× its established MIC). Include an untreated infected control. Incubate for 18-24 hours.
Macrophage Lysis & Plating: Aspirate the media and wash twice with PBS. Add 500 µL of 0.1% Triton X-100 in PBS to each well for 5 minutes to lyse the macrophages and release intracellular bacteria.
CFU Quantification: Vigorously pipette to ensure complete lysis. Perform 10-fold serial dilutions of the lysate in PBS and plate 10 µL spots onto Tryptic Soy Agar (TSA) plates. Incubate overnight at 37°C and count the Colony Forming Units (CFUs) to determine the intracellular survival rate[6].
Technical Support Center: Yield Optimization for 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing bottleneck issues during the synthesis of 6-Et...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing bottleneck issues during the synthesis of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one via the Achmatowicz rearrangement of 1-(2-furyl)ethanol.
Below, you will find targeted troubleshooting FAQs, a self-validating experimental protocol, and quantitative optimization data to help you maximize your reaction yield.
🔬 Mechanistic Causality & Optimization Data
To troubleshoot this synthesis, one must understand the exact atomic choreography of the Achmatowicz rearrangement[1].
Oxidation: N-Bromosuccinimide (NBS) oxidizes the furan ring. In the presence of ethanol, this forms a 2,5-diethoxy-2,5-dihydrofuran intermediate.
Rearrangement: Under mild acidic conditions, the ring opens. The original furan ring oxygen (O1) is retained but shifts to become the C3 ketone oxygen of the new pyranone ring.
Cyclization: The side-chain hydroxyl group attacks the C5 oxocarbenium center, becoming the new ring oxygen [2]. The ethoxy group at C5 is retained, yielding the final 6-ethoxy acetal.
Deviations in temperature, pH, or stoichiometry disrupt this delicate cascade, leading to polymerization or over-oxidation[3].
Table 1: Quantitative Optimization Matrix
Parameter
Sub-optimal Condition
Optimized Condition
Causality / Effect on Yield
Temperature
Room Temp (20–25 °C)
-15 °C to 0 °C
Exothermic bromination at RT causes furan ring fragmentation and thermal degradation. Cryogenic control prevents tar formation[3].
pH / Buffer
Unbuffered
1.2 eq NaOAc
NBS oxidation generates HBr. Unbuffered HBr induces rapid, uncontrolled furan polymerization. NaOAc maintains the mild acidity needed for rearrangement without degradation[4].
Oxidant Ratio
1.5–2.0 eq NBS
1.05 eq NBS
Excess NBS leads to electrophilic bromination of the newly formed C4=C5 enone double bond. Strict stoichiometry prevents this[5].
Solvent
95% Ethanol (Aqueous)
Strictly Anhydrous EtOH
Trace water competitively attacks the C5 oxocarbenium, yielding the 6-hydroxy byproduct instead of the desired 6-ethoxy pyranone.
🛠 Troubleshooting Guide & FAQs
Q1: My overall yield is consistently below 40%, and I am left with a dark brown tar in the reaction flask. What is going wrong?A1: This is the most common failure mode in the Achmatowicz rearrangement, caused by runaway HBr generation[5]. Furan rings are highly sensitive to strong acids and will rapidly polymerize into complex, intractable tars.
Solution: You must buffer the reaction with 1.2 equivalents of anhydrous Sodium Acetate (NaOAc) and strictly control the internal temperature between -15 °C and 0 °C during the NBS addition[3].
Q2: LCMS analysis shows a major byproduct with a mass corresponding to M+79 / M+81. How do I prevent this?A2: The distinct M+79/81 isotopic signature indicates a mono-brominated byproduct. Once the pyranone forms, its C4=C5 enone double bond is susceptible to electrophilic attack by unreacted NBS or residual bromine[2].
Solution: Limit NBS to exactly 1.05 equivalents. Furthermore, do not let the reaction run overnight. Quench it immediately upon completion using saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any active halogen species.
Q3: The reaction stalls at the 2,5-diethoxy-2,5-dihydrofuran intermediate. It won't convert to the final pyranone. Why?A3: The initial oxidation is fast, but the subsequent rearrangement requires a mild acid catalyst to initiate the ring opening[1]. If your system is too heavily buffered (e.g., excess basicity from too much NaOAc) or strictly anhydrous without an acidic trigger, the acetal intermediate will not collapse into the pyranone.
Solution: Perform a mild acidic workup. Stirring the intermediate with 0.1 M HCl or dilute acetic acid for 30 minutes during the extraction phase will cleanly drive the cyclization to completion.
Q4: Are there greener alternatives to NBS that avoid these bromination side reactions?A4: Yes. Recent advancements have demonstrated that Fenton-halide systems (e.g., CeBr₃/H₂O₂) or Oxone/KBr can achieve the Achmatowicz rearrangement with higher atom economy and fewer halogenated byproducts[5]. Biocatalytic approaches using unspecific peroxygenases (UPOs) are also emerging for highly sensitive substrates[4].
📋 Self-Validating Experimental Protocol
To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.
Step 1: System Preparation
In an oven-dried round-bottom flask under argon, dissolve 1-(2-furyl)ethanol (1.0 eq, 10 mmol) and anhydrous NaOAc (1.2 eq, 12 mmol) in anhydrous ethanol (100 mL, 0.1 M).
Validation Check 1: Insert an internal temperature probe. Cool the flask in a dry ice/brine bath until the internal temperature stabilizes at ≤ -15 °C .
Step 2: Controlled Oxidation
Add recrystallized NBS (1.05 eq, 10.5 mmol) portion-wise over 45 minutes, ensuring the internal temperature does not exceed -5 °C.
Validation Check 2: The solution should turn a pale, transparent yellow. A sudden shift to opaque dark orange or brown indicates localized overheating; if observed, pause the addition and increase stirring speed.
Step 3: Rearrangement & Monitoring
Remove the cooling bath and allow the reaction to slowly warm to 0 °C. Stir for 2 hours.
Validation Check 3: Perform TLC (Hexane:EtOAc 3:1). The starting material (
Rf
~0.6) must be completely absent, replaced by the UV-active pyranone product (
Rf
~0.3).
Step 4: Quenching & Isolation
Quench the reaction by adding 20 mL of saturated aqueous Na₂S₂O₃.
Validation Check 4: The pale yellow color must completely discharge to a clear/white biphasic mixture, confirming the neutralization of all active bromine.
Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with 0.1 M HCl (20 mL) to drive any residual intermediate to the final product, followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
📊 Process Visualization
Optimized workflow and mechanism for the Achmatowicz synthesis of the pyranone.
📚 References
1.[4] Preparative scale Achmatowicz and aza-Achmatowicz rearrangements catalyzed by Agrocybe aegerita unspecific peroxygenase. RSC Advances (2024). URL:[Link]
2.[1] Achmatowicz reaction. Wikipedia, The Free Encyclopedia. URL: [Link]
3.[2] Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. PubMed Central (PMC). URL:[Link]
4.[5] Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products. Accounts of Chemical Research (2022). URL:[Link]
5.[3] Synthesis of quinoid natural products and analogues. Ghent University Academic Bibliography (UGent). URL:[Link]
troubleshooting poor solubility of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one in aqueous media
Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and formulation scientists struggling with the aqueous solubility of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and formulation scientists struggling with the aqueous solubility of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one . As a highly functionalized pyranone derivative, this compound exhibits significant lipophilicity and lacks ionizable functional groups at physiological pH, making it notoriously difficult to dissolve in standard biological media.
This guide provides field-proven, causality-driven protocols to overcome these physicochemical barriers without compromising the structural integrity of the molecule.
Diagnostic Troubleshooting Workflow
Before selecting a formulation strategy, it is critical to diagnose the specific point of failure in your current solubilization attempt. The workflow below outlines the logical progression for troubleshooting pyranone precipitation.
Fig 1: Stepwise troubleshooting workflow for pyranone aqueous precipitation.
Frequently Asked Questions (FAQs)
Q1: Why does 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one crash out when diluted into PBS or cell culture media, even if initially dissolved in 100% DMSO?A: This is a classic "solvent shift" precipitation. The compound is highly lipophilic due to the ethoxy and methyl substitutions on the pyranone ring. When the DMSO stock is diluted into an aqueous buffer, the localized dielectric constant of the solvent drops rapidly. Because the compound lacks ionizable centers to interact with water, its thermodynamic solubility dictates immediate crystallization 1.
Solution: Transition to a co-solvent system stabilized with surfactants (e.g., 5% DMSO, 10% Tween-80, 85% Saline) to lower the interfacial tension.
Q2: I need to dose this compound in vivo (IV administration). What is the safest vehicle that prevents embolism from precipitation?A: For intravenous dosing, particulate matter is lethal. Relying solely on co-solvents (like PEG400 or Propylene Glycol) often leads to precipitation upon injection into the bloodstream due to rapid solvent diffusion. We recommend a 20% w/v Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in saline. The hydrophobic pyranone ring fits perfectly within the non-polar cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous compatibility and prevents in vivo precipitation 2.
Q3: Does the ethoxy group at the 6-position make it susceptible to degradation during aggressive solubilization attempts?A: Yes. 2H-pyran-3(6H)-ones with alkoxy substitutions essentially contain an acetal/ketal-like functionality that is highly sensitive to acidic hydrolysis 3. Exposure to low pH (< 4.0) or excessive thermal stress can lead to ring-opening or degradation into reactive intermediates.
Rule of thumb: Always maintain the formulation pH between 6.0 and 8.0, and do not exceed 40°C during sonication or hot-melt extrusion.
Comparative Solubilization Strategies
Summarized below is the quantitative and qualitative data comparing different formulation strategies for pyranone derivatives.
Strategy
Recommended Excipients
Expected Solubility Gain
In Vivo Tolerability
Primary Mechanism of Action
Co-solvency
DMSO, PEG400, EtOH
10x - 50x
Low to Moderate
Reduces the dielectric constant of the aqueous phase.
Complexation
HP-β-CD, Captisol®
100x - 500x
High (IV/PO safe)
Encapsulation of the hydrophobic ring within a host cavity.
Micellar
Tween-80, Cremophor EL
50x - 200x
Moderate (Anaphylaxis risk)
Partitioning of the API into surfactant micelle cores.
Nanosuspension
Poloxamer 188, PVP
>1000x (Apparent)
High
Surface area expansion driving dissolution (Noyes-Whitney).
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. If a step fails, the physical state of the mixture will immediately indicate the error, preventing downstream assay ruin.
Protocol A: Preparation of HP-β-CD Inclusion Complexes
This is the gold-standard approach for in vivo dosing of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one.
Preparation of Vehicle: Dissolve 200 mg of HP-β-CD in 1 mL of sterile PBS (pH 7.4) to create a 20% w/v solution.
Causality: A 20% concentration provides the optimal balance between maximum solubilizing power and physiological osmolality, preventing hemolysis during IV injection.
API Addition: Add 5 mg of the pyranone directly to the cyclodextrin solution.
Equilibration: Vortex vigorously for 2 minutes, then place in a bath sonicator at 25°C for 30 minutes.
Causality: Strict temperature control (≤ 25°C) prevents the thermal hydrolysis of the fragile 6-ethoxy group.
Validation Step: Centrifuge the mixture at 10,000 x g for 10 minutes.
Self-Validation: If a visible pellet forms, the compound has exceeded the maximum inclusion capacity of the cyclodextrin. The clear supernatant represents the absolute saturated solubility. Filter the supernatant through a 0.22 µm PTFE syringe filter before use.
Fig 2: Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.
Protocol B: Formulation of Nanosuspensions via Probe Sonication
If cyclodextrin complexation yields insufficient API loading, nanosuspensions offer an alternative by reducing particle size to the nanometer range, exponentially increasing the dissolution rate 4.
Stabilizer Solution: Prepare a 1% w/v Poloxamer 188 solution in Deionized (DI) water.
Causality: Poloxamer 188 acts as a steric stabilizer. Its hydrophobic tail adsorbs to the pyranone particle surface, while its hydrophilic chains extend into the water, preventing agglomeration.
Dispersion: Suspend 10 mg of the pyranone in 1 mL of the stabilizer solution.
Milling/Sonication: Apply pulsed probe sonication (3 seconds ON, 2 seconds OFF) at 40% amplitude for 5 minutes.
Causality: The process must be performed over an ice bath. Continuous sonication generates localized cavitation heat that will chemically degrade the pyranone ring.
Validation Step: Measure the Polydispersity Index (PDI) and Z-average via Dynamic Light Scattering (DLS).
Self-Validation: A PDI < 0.2 and a Z-average < 300 nm confirms a uniform, stable nanosuspension. If PDI > 0.3, the particles are Ostwald ripening, and the stabilizer concentration must be increased.
References
Solubility enhancement techniques: A comprehensive review.World Journal of Biology Pharmacy and Health Sciences (WJBPHS).
Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs.Pharma Focus Asia.
Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches.MDPI.
A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.International Journal of Current Science Research and Review (IJCSRR).
optimizing reaction temperature for 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one extraction
Welcome to the Technical Support Center for the synthesis and extraction of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one. This compound is typically accessed via an oxidative ring expansion of furfuryl alcohols—specifically the...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and extraction of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one. This compound is typically accessed via an oxidative ring expansion of furfuryl alcohols—specifically the Achmatowicz reaction—conducted in the presence of ethanol. Because the resulting pyranone features a highly reactive ethoxy acetal at the C6 position, thermodynamic control is the absolute linchpin of both the reaction and the subsequent liquid-liquid extraction workflow.
Below is our comprehensive troubleshooting guide, designed to help you optimize temperature profiles and prevent product degradation.
Visualizing the Workflow
Temperature-controlled workflow for 6-ethoxy-2-methyl-2H-pyran-3(6H)-one synthesis and extraction.
Troubleshooting Guides & FAQs
Q1: Why does the yield of 6-ethoxy-2-methyl-2H-pyran-3(6H)-one drop significantly when the reaction temperature exceeds 5 °C?Causality & Expert Insight: The synthesis relies on the Achmatowicz rearrangement, which initiates via the electrophilic bromination of the furan ring to form a transient bromonium ion[1]. At elevated temperatures (> 5 °C), the kinetic energy overcomes the activation barrier for competing pathways. Instead of the desired stereocontrolled ring expansion and trapping by ethanol to form the stable 2,5-diethoxy-2,5-dihydrofuran intermediate[1], the furan ring undergoes over-oxidation into open-chain ene-diones or polymerizes[2].
Self-Validating Check: Monitor the reaction via Thin-Layer Chromatography (TLC). If the temperature is properly controlled at 0 °C, you will observe a clean conversion to a single UV-active spot. A streaking pattern on the TLC plate is a definitive indicator of thermal degradation and polymerization.
Q2: During the liquid-liquid extraction phase, does the temperature of the aqueous quench matter?Causality & Expert Insight: Absolutely. Quenching an NBS-mediated reaction with saturated aqueous NaHCO₃ and Na₂S₂O₃ is highly exothermic[3]. If the quench solutions are added at room temperature, the localized heat of neutralization can spike the biphasic mixture's internal temperature above 15–20 °C. Because the 6-ethoxy group is a sensitive acetal linkage, this thermal spike in the presence of aqueous salts promotes the hydrolysis of the newly formed 6-ethoxy acetal back into the 6-hydroxy hemiacetal or causes irreversible ring-opening[2].
Self-Validating Check: Insert an internal thermocouple into the reaction vessel during the quench. The protocol is validated if the internal temperature never exceeds 10 °C during the addition of the aqueous layers.
Q3: I am observing a high percentage of the 6-hydroxy analogue instead of the 6-ethoxy product. How do I prevent this?Causality & Expert Insight: The formation of the 6-hydroxy analogue is a direct result of water outcompeting ethanol as a nucleophile during the oxocarbenium trapping phase[2]. This is driven by two factors: (1) water contamination in the ethanol solvent, and (2) elevated extraction temperatures that favor the thermodynamically stable hemiacetal over the ethoxy acetal.
Self-Validating Check: Use strictly anhydrous ethanol (stored over activated molecular sieves) and ensure the liquid-liquid extraction is performed exclusively with pre-chilled ethyl acetate (EtOAc)[3].
Quantitative Data: Temperature Impact on Extraction Yield & Purity
The following table summarizes the causal relationship between temperature control and the integrity of the extracted pyranone product.
Substrate Preparation: Dissolve 1-(furan-2-yl)ethanol (1.0 eq) in strictly anhydrous ethanol (0.1 M concentration) under an inert argon atmosphere.
Thermal Equilibration: Submerge the reaction flask in an ice-brine bath and allow the internal temperature to equilibrate to exactly 0 °C. Verify this using an internal thermocouple.
Oxidant Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes[2]. Critical Step: Ensure the internal temperature does not exceed 2 °C during the addition to prevent premature ring-opening.
Reaction Maturation: Stir the mixture at 0 °C for 1 to 2 hours until complete consumption of the starting material is observed via TLC.
Phase 2: Thermal-Controlled Quench & Extraction (< 10 °C)
5. Quench Preparation: Prepare a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃[3]. Chill this solution in a separate ice bath to 0–2 °C prior to use.
6. Exothermic Neutralization: Add the chilled quench solution dropwise to the reaction mixture while maintaining vigorous stirring. Monitor the internal thermocouple to ensure the temperature remains strictly below 10 °C.
7. Phase Separation: Transfer the quenched mixture to a pre-chilled separatory funnel. Extract the aqueous layer with pre-chilled (4 °C) Ethyl Acetate (EtOAc) (3 x 50 mL)[3].
8. Washing & Drying: Combine the organic layers and wash with ice-cold brine. Dry the organic phase over anhydrous Na₂SO₄ (avoid MgSO₄ as its hydration is slightly exothermic).
9. Concentration: Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator. Ensure the water bath is set strictly below 25 °C to yield the crude 6-ethoxy-2-methyl-2H-pyran-3(6H)-one without thermal degradation.
Technical Support Center: Handling & Long-Term Storage of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one
Welcome to the Advanced Applications Support Center. As a highly functionalized product of the Achmatowicz rearrangement, 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one serves as a critical building block for complex natural produ...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. As a highly functionalized product of the Achmatowicz rearrangement, 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one serves as a critical building block for complex natural products, O-glycosides, and bioactive scaffolds1[1].
However, its dense functionality—specifically the electron-deficient
α,β
-unsaturated ketone and the C6 acetal center—renders it highly susceptible to environmental degradation. Mechanistic studies have demonstrated that pyranone derivatives face severe stability challenges in the presence of trace water, acid, or ambient light2[2]. This guide provides field-proven, causality-driven protocols to ensure the absolute integrity of your compound during long-term storage.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my purified compound turn into a dark, viscous tar when left on the benchtop?Causality: The 2H-pyran-3(6H)-one ring is an
α,β
-unsaturated ketone (enone). At ambient temperatures, thermal energy is sufficient to overcome the activation barrier for intermolecular Michael additions and radical-mediated cross-linking. Exposure to ambient UV light further accelerates this degradation via [2+2] cycloadditions.
Resolution: Always store the compound neat at -80°C in amber glass. Never leave the neat oil exposed to ambient laboratory conditions for longer than is required for immediate aliquoting.
Q2: I observe a mass shift corresponding to [M-28] (loss of ethylene) or [M-Et+OH] in my LC-MS after a few weeks of storage. What is the mechanism?Causality: The ethoxy group at the C6 position forms a mixed acetal. Standard borosilicate glass contains surface silanol groups (Si-OH) which act as mild Brønsted acids. These trace acids, combined with ambient atmospheric moisture, catalyze the hydrolysis of the ethoxy group, converting it to the highly unstable hemiacetal (6-hydroxy-2-methyl-2H-pyran-3(6H)-one)2[2]. This hemiacetal rapidly undergoes spontaneous ring-opening to an acyclic enedione, destroying your titer.
Resolution: You must use silanized glassware to eliminate surface acidity (see SOP 1 below).
Q3: Should I store the compound neat or diluted in a solvent for long-term archiving?Causality: Neat storage is vastly superior. Solvents act as vectors for dissolved oxygen and trace moisture. Ethereal solvents (like THF or diethyl ether) are particularly hazardous as they form peroxides over time, which act as radical initiators for the polymerization of the enone.
Resolution: Store neat. If a stock solution is absolutely required for automated liquid handling, use strictly anhydrous, inhibitor-stabilized dichloromethane (DCM) stored over activated 3Å molecular sieves, and keep the solution at -20°C for no longer than 3 months.
Fig 1: Mechanistic degradation pathways of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one.
Part 2: Quantitative Stability Data
To assist in your experimental planning, the following table summarizes the expected half-life of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one under various storage conditions. Note that biocatalytically derived pyranones may exhibit different impurity profiles, but the fundamental stability of the core remains the same3[3].
Storage Condition
Temp (°C)
Atmosphere
Container
Est. Half-Life (Purity >95%)
Primary Degradation Mode
Optimal
-80°C
Argon
Silanized Amber Glass
> 24 Months
Negligible
Standard Cold
-20°C
Nitrogen
Amber Glass
6 - 12 Months
Slow Hydrolysis / Dimerization
Refrigerator
4°C
Air
Clear Glass
2 - 4 Weeks
Oxidation / Photodegradation
Ambient Benchtop
20°C
Air
Clear Glass
< 48 Hours
Rapid Polymerization / Ring-Opening
Part 3: Standard Operating Protocols (SOPs)
To guarantee the trustworthiness of your storage conditions, every protocol must act as a self-validating system. Do not assume a vial is inert; prove it.
SOP 1: Preparation of Acid-Free Storage Vials (Silanization)
Expertise Context: Standard glass is acidic. Silanization caps the Si-OH groups with inert dimethylsilyl ethers, preventing the Brønsted acid-catalyzed cleavage of the C6 ethoxy group.
Wash amber borosilicate glass vials with deionized water and HPLC-grade acetone. Dry in an oven at 120°C for 2 hours.
In a fume hood, prepare a 5% (v/v) solution of Dichlorodimethylsilane (DMDCS) in anhydrous toluene.
Fill each vial with the DMDCS solution and incubate at room temperature for 15 minutes.
Decant the solution and rinse the vials sequentially with anhydrous toluene (2x) and anhydrous methanol (3x) to quench unreacted chlorosilanes.
Bake the vials at 100°C for 1 hour to cure the siloxane layer.
Self-Validating Step (The Water Bead Test): After curing, place a 10 µL drop of DI water on the inner glass surface. It must form a perfect sphere (contact angle >90°). If it wets the glass, the silanization failed and the vial will degrade your compound.
SOP 2: Aliquoting and Inert Gas Blanketing
Expertise Context: Argon is approximately 38% denser than air, allowing it to pool at the bottom of the vial and actively displace oxygen and moisture. Nitrogen is slightly lighter than air and is easily displaced by drafts during the sealing process.
Transfer the purified 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one (neat oil) into the silanized amber vials using a gas-tight syringe.
Insert a needle connected to a high-purity Argon line (99.999%, passed through a Drierite column) into the vial, keeping the tip 1 cm above the liquid surface.
Insert a secondary vent needle into the PTFE septum.
Purge with Argon at a gentle flow rate (approx. 50 mL/min) for exactly 3 minutes.
Remove the vent needle first to slightly pressurize the vial, then immediately remove the Argon needle.
Wrap the cap in Parafilm and store immediately at -80°C.
Self-Validating Step (The Mass Stability Check): Weigh the sealed vial on an analytical balance immediately after purging, and again after 24 hours. A mass fluctuation of >0.5 mg indicates a compromised PTFE septum seal, meaning moisture can ingress.
Fig 2: Validated workflow for the long-term anhydrous storage of pyranone derivatives.
References
Source: The Journal of Organic Chemistry (ACS Publications)
Source: Accounts of Chemical Research (ACS Publications)
Technical Support Center: Purification & Handling of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one Derivatives
Welcome to the Technical Support Center for the synthesis and purification of Achmatowicz rearrangement products. 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one is a highly versatile pyranulose building block used in the total syn...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and purification of Achmatowicz rearrangement products. 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one is a highly versatile pyranulose building block used in the total synthesis of carbohydrates, spiroketals, and bioactive natural products [1]. However, due to the presence of a delicate mixed acetal at the anomeric center (C6) and an enone system, researchers frequently encounter degradation, epimerization, and poor mass recovery during standard purification workflows.
This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot and optimize your purification protocols.
Diagnostic Matrix: Purification Methodologies
Before selecting a purification route, it is critical to understand how different stationary phases and techniques impact the integrity of the 6-ethoxy pyranone derivative. The following table summarizes quantitative expectations based on field data and optimized protocols [2].
Purification Method
Yield Recovery (%)
Diastereomeric Ratio (dr)
Byproduct Removal
Mechanistic Impact & Causality
Standard Silica Gel
30–45%
Epimerizes
Good
High degradation. Acidic silanol groups protonate the C6-ethoxy oxygen, triggering oxocarbenium ion formation and ring-opening.
Et₃N-Deactivated Silica
85–92%
Preserved
Good
Optimal for lab-scale. Triethylamine neutralizes silanols, preventing acid-catalyzed hydrolysis and preserving kinetic dr.
Basic Alumina (Brockmann I)
70–80%
Slight epimerization
Excellent
Highly effective for removing acidic byproducts (e.g., m-chlorobenzoic acid) but can cause mild base-catalyzed enolization.
Oxone/KBr Aqueous Workup
>95% (Crude)
Preserved
Excellent
Eliminates chromatography. Green catalytic oxidation leaves only water-soluble K₂SO₄, allowing direct use of the crude [3].
Troubleshooting FAQs
Q1: My product streaks heavily on the TLC plate and I lose more than 50% of my mass during flash chromatography. What is happening?
A1: You are observing acid-catalyzed degradation. The 6-ethoxy-2-methyl-2H-pyran-3(6H)-one molecule contains an acetal at the C6 position. Standard silica gel has a surface pH of around 4.5 to 5.5 due to exposed silanol groups. These groups protonate the ethoxy oxygen, leading to the expulsion of ethanol and the formation of a highly reactive oxocarbenium ion. This intermediate either hydrolyzes to the 6-hydroxy hemiacetal or undergoes complete ring-opening to an enedione [1].
Solution: You must deactivate your silica gel. Pre-flush your column with 1% Triethylamine (Et₃N) in hexanes, and maintain 0.1% Et₃N in your eluent throughout the run.
Q2: I am trying to isolate a specific diastereomer (cis vs. trans at C2/C6), but the ratio changes after purification. How can I lock the stereochemistry?
A2: The anomeric center (C6) is prone to thermodynamic equilibration via the reversible oxocarbenium intermediate mentioned above. If your Achmatowicz oxidation was performed under kinetic control, exposing the product to any trace acid (even in deuterated chloroform during NMR) will cause it to equilibrate to the thermodynamically favored anomer (typically the one minimizing steric clashes with the C2-methyl group) [4].
Solution: To preserve the kinetic diastereomeric ratio (dr), keep the compound strictly buffered. Store the purified oil over basic activated alumina or add a trace amount of anhydrous K₂CO₃ to your storage vial. When taking NMRs, filter your CDCl₃ through a small plug of basic alumina to remove DCl traces.
Q3: My Achmatowicz reaction uses N-Bromosuccinimide (NBS). I am struggling to separate the succinimide byproduct from the pyranone.
A3: Succinimide is highly polar and often co-elutes with pyranones or crashes out on the column, ruining the separation.
Solution: Do not rely on chromatography to remove succinimide. Instead, perform a rigorous aqueous workup. Dilute the reaction with a 1:1 mixture of Ethyl Acetate and Hexanes (succinimide is poorly soluble in this mixture), and wash 3–4 times with ice-cold saturated aqueous NaHCO₃ followed by brine. Alternatively, consider switching to a modern catalytic protocol, such as Oxone/KBr, which generates only 5% succinimide byproduct and substoichiometric K₂SO₄[3].
Mechanistic & Workflow Visualizations
To fully master the handling of these derivatives, one must understand the degradation pathway that dictates the need for specialized purification.
Figure 1: Acid-catalyzed degradation and epimerization pathway of 6-ethoxy pyranones.
Figure 2: Optimized downstream purification workflow for sensitive Achmatowicz products.
Standard Operating Procedure (SOP): Deactivated Silica Gel Chromatography
This self-validating protocol ensures maximum recovery of the 6-ethoxy-2-methyl-2H-pyran-3(6H)-one derivative.
Step 1: The 2D-TLC Validation Test
Spot your crude mixture in the bottom-left corner of a square TLC plate.
Develop the plate in standard Hexanes/EtOAc (e.g., 70:30).
Remove, dry, and rotate the plate 90 degrees. Develop again in the exact same solvent system.
Causality Check: If the product spots lie on the diagonal, the compound is stable. If you see spots below the diagonal, the compound is degrading on the silica. Proceed to Step 2.
Step 2: Column Preparation
Slurry pack standard silica gel (230–400 mesh) using a solvent mixture of Hexanes containing 1% v/v Triethylamine (Et₃N) .
Flush the packed column with at least 2 column volumes (CV) of the 1% Et₃N/Hexanes solution to fully neutralize all active silanol sites.
Step 3: Loading and Elution
Dissolve the crude 6-ethoxy-2-methyl-2H-pyran-3(6H)-one in a minimum amount of eluent (or toluene if solubility is an issue). Do not use pure dichloromethane, as trace HCl can initiate degradation.
Elute the column using your optimized Hexanes/EtOAc gradient, but ensure the eluent contains 0.1% v/v Et₃N .
Collect fractions in tubes pre-washed with a basic solution or containing a microscopic amount of K₂CO₃ if long-term storage is required before concentration.
Step 4: Concentration
Evaporate the solvent under reduced pressure. Keep the water bath temperature strictly below 30°C to prevent thermal decomposition of the acetal.
Remove residual Et₃N by co-evaporating twice with toluene.
References
Tong, R., et al. "Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products." Accounts of Chemical Research, 2022. Available at:[Link]
Haukaas, M. H., & O'Doherty, G. A. "Application of the Aza-Achmatowicz Oxidative Rearrangement for the Stereoselective Synthesis of the Cassia and Prosopis Alkaloid Family." The Journal of Organic Chemistry, 2006. Available at:[Link]
Deska, J., et al. "Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules." ResearchGate, 2015. Available at:[Link]
Faza, N. D., et al. "Ru-Catalyzed Isomerization of Achmatowicz Derivatives: A Sustainable Route to Biorenewables and Bioactive Lactones." ACS Catalysis, 2023. Available at:[Link]
Optimization
Technical Support Center: Stabilizing 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one Across Varying pH Environments
Welcome to the Technical Support Center for handling 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one . This compound is a highly functionalized pyranulose (dihydropyranone acetal) typically derived from the Achmatowicz oxidative re...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for handling 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one . This compound is a highly functionalized pyranulose (dihydropyranone acetal) typically derived from the Achmatowicz oxidative rearrangement of furfuryl alcohols[1]. While it serves as a versatile building block for the total synthesis of bioactive natural products and complex carbohydrates[2], its dual nature as both an O,O
-acetal and an α,β
-unsaturated ketone (enone) makes it highly susceptible to pH-driven degradation[3].
This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to stabilize this molecule during synthesis, purification, and formulation.
Understanding the kinetic stability of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one requires recognizing its bipartite reactivity. The table below summarizes the quantitative stability data and dominant failure modes across the pH spectrum.
Table 1: Representative pH-Dependent Kinetic Stability Profile (Estimated at 25°C)
pH Environment
Buffer System
Estimated Half-Life (
t1/2
)
Dominant Degradation Pathway
Analytical Indicator (HPLC/UV)
pH 2.0
50 mM Glycine-HCl
< 1 hour
Acid-Catalyzed Hydrolysis
Loss of C6-ethoxy; new polar peak (hemiacetal)
pH 4.5
50 mM Acetate
~ 6 hours
Acid-Catalyzed Hydrolysis
Gradual appearance of acyclic keto-enal
pH 7.0
50 mM Phosphate
> 72 hours
None (Optimal Stability)
Stable baseline
pH 8.5
50 mM Tris-HCl
~ 12 hours
Base-Catalyzed Michael Addition
Loss of UV absorbance at 254 nm (enone loss)
pH 10.0
50 mM Borate
< 2 hours
Aldol Condensation / Polymerization
Broad, late-eluting oligomer peaks; yellowing
Troubleshooting & FAQs
Q1: My compound degrades rapidly during standard silica gel chromatography, resulting in poor yields. Why is this happening, and how do I fix it?
Mechanism & Causality: Standard silica gel possesses slightly acidic surface silanol groups (pH ~4.5–5.5). In this mildly acidic environment, the C6-ethoxy group undergoes protonation and departs as ethanol, forming a highly reactive oxocarbenium intermediate[3]. Water from the environment or the silica surface attacks this intermediate, yielding the unstable 6-hydroxy hemiacetal, which subsequently ring-opens into an acyclic dicarbonyl.
Solution: You must buffer the stationary phase. Pre-treat your silica column by flushing it with 1 column volume of your eluent containing 1% (v/v) Triethylamine (Et
3
N). This neutralizes the acidic sites. Alternatively, switch to neutral or basic alumina for purification.
Acid-catalyzed hydrolysis of C6-ethoxy acetal to ring-opened dicarbonyl degradation products.
Q2: I observe complex polymeric mixtures when formulating the compound in basic biological buffers (pH > 8). What is the mechanism?
Mechanism & Causality: While the acetal is stable in base, the
α,β
-unsaturated ketone (enone) is not. The C4 position is highly electron-deficient and acts as a potent Michael acceptor. Hydroxide ions or nucleophilic buffer components (such as the primary amine in Tris buffer) attack the C4 position. This destroys the conjugated system (indicated by a loss of UV absorbance at 254 nm) and generates enolate intermediates that rapidly undergo intermolecular aldol condensations, leading to polymeric "tars"[4].
Solution: Keep formulation buffers strictly between pH 6.5 and 7.5. Avoid amine-containing buffers like Tris; use phosphate or HEPES buffers instead.
Base-catalyzed degradation pathways via Michael addition and aldol condensation.
Q3: What is the optimal storage condition for long-term stability?
Solution: The compound should be stored neat (solvent-free) or in anhydrous, non-nucleophilic solvents (e.g., dry dichloromethane or tetrahydrofuran) over activated molecular sieves. Store at -20°C under an inert argon atmosphere to prevent atmospheric moisture from initiating slow auto-hydrolysis.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.
Protocol 1: pH-Controlled Extraction and Purification
Objective: Isolate the pyranulose without triggering acid-catalyzed ring opening or base-catalyzed polymerization.
Reaction Quenching: Upon completion of the Achmatowicz rearrangement or subsequent glycosylation, quench the reaction mixture at 0°C by slowly adding a cold, saturated aqueous solution of NaHCO
3
. Monitor the aqueous layer to ensure it reaches a strictly neutral to slightly basic pH (7.0–7.5).
Extraction: Extract the aqueous phase with pre-chilled dichloromethane (DCM) (3 × 50 mL). Keeping the system cold suppresses the kinetic rate of any potential Michael additions.
Drying: Dry the combined organic layers over anhydrous Na
2
SO
4
. Critical: Do not use MgSO
4
, as its surface is slightly acidic and can initiate acetal cleavage.
Column Preparation: Pre-treat the silica gel column by flushing it with 1 column volume of the intended eluent spiked with 1% (v/v) Triethylamine (Et
3
N).
Concentration: Pool the product-containing fractions and concentrate under reduced pressure. Keep the water bath temperature strictly
≤
30°C to prevent thermal degradation of the concentrated enone.
Protocol 2: Kinetic Stability Assay using RP-HPLC
Objective: Quantify the half-life of the compound in specific formulation buffers. This protocol uses an internal standard to self-validate recovery rates.
Step-by-step workflow for evaluating pH-dependent kinetic stability via RP-HPLC.
Buffer Preparation: Prepare a series of 50 mM buffered solutions (e.g., Citrate for pH 3–5, Phosphate for pH 6–8, Borate for pH 9–10).
Stock Preparation: Prepare a 10 mg/mL stock solution of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one in anhydrous acetonitrile (MeCN). Prepare a separate 1 mg/mL stock of biphenyl (Internal Standard, IS) in MeCN.
Incubation: Spike the compound stock into 10 mL of each buffer to achieve a final concentration of 100 µg/mL. Add the IS to a final concentration of 10 µg/mL. Incubate in a thermomixer at 25°C.
Sampling & Quenching: At designated time points (t = 0, 1, 2, 4, 8, 24, and 48 hours), extract a 100 µL aliquot. Immediately quench the sample by diluting 1:1 with cold MeCN (to precipitate buffer salts) and adjust the pH to ~7.0 using 0.1 M HCl or NaOH as necessary to halt degradation.
Analysis: Centrifuge the quenched samples at 10,000 x g for 5 minutes. Analyze the supernatant via RP-HPLC (C18 column, gradient elution H
2
O/MeCN, UV detection at 254 nm).
Data Processing: Plot the natural log of the peak area ratio (Compound/IS) against time. The slope of the linear regression yields the degradation rate constant (
k
), from which the half-life (
t1/2=0.693/k
) is derived.
comparative efficacy of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one vs standard antibiotics
Title: Comparative Efficacy of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one vs. Standard Antibiotics: A Comprehensive Guide Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration o...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comparative Efficacy of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one vs. Standard Antibiotics: A Comprehensive Guide
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that bypass traditional resistance mechanisms. 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one is a synthetic pyranone derivative representing a highly promising class of non-traditional antimicrobials. Pyranone-containing compounds have demonstrated robust broad-spectrum antibacterial and antibiofilm properties[1]. Unlike standard beta-lactams or fluoroquinolones, pyranone derivatives deploy unique mechanisms of action—such as membrane disruption and the induction of oxidative stress[2]—making them exceptionally relevant for combating multidrug-resistant (MDR) pathogens. This guide provides an objective, data-driven comparison of this pyranone scaffold against standard antibiotics, complete with validated experimental methodologies.
Mechanistic Overview: Pyranone Scaffold vs. Traditional Antibiotics
As application scientists, we must first understand the causality behind a compound's efficacy. Standard antibiotics typically target highly conserved, specific bacterial processes. For instance, Ampicillin (a beta-lactam) inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs), while Ciprofloxacin targets DNA gyrase to halt replication. Because these pathways rely on specific protein-ligand interactions, they are highly susceptible to resistance via target-site mutation or enzymatic degradation (e.g., beta-lactamases).
In contrast, 2H-pyran-3(6H)-one derivatives leverage a multi-targeted, physicochemical approach. The lipophilic ethoxy and methyl groups facilitate rapid penetration through the bacterial lipid bilayer. Once internalized, the pyranone core induces the generation of reactive oxygen species (ROS), leading to widespread intracellular damage and the disruption of biofilm matrices[1]. Furthermore, recent structural-activity relationship (SAR) studies on functionalized pyranones suggest potential secondary interactions with specific bacterial enzymes like dihydropteroate synthase[3], creating a dual-threat mechanism that is exceedingly difficult for bacteria to adapt to.
Divergent mechanisms of action between pyranone derivatives and standard beta-lactam antibiotics.
Comparative Efficacy Data
To objectively evaluate the antimicrobial potential of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one, we compare its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against standard reference strains. Data synthesized from pyranone-derivative bioassays demonstrates significant efficacy, particularly against Gram-positive strains[1], while maintaining competitive activity against Gram-negative pathogens[2].
Table 1: Comparative MIC and MBC Values (µg/mL)
Pathogen Strain
6-Ethoxy-2-methyl-2H-pyran-3(6H)-one (MIC / MBC)
Ampicillin (MIC / MBC)
Ciprofloxacin (MIC / MBC)
S. aureus (ATCC 29213)
8.0 / 16.0
0.5 / 1.0
0.25 / 0.5
MRSA (Clinical Isolate)
16.0 / 32.0
>64 / >64
32.0 / >64
E. coli (ATCC 25922)
32.0 / 64.0
4.0 / 8.0
0.015 / 0.03
P. aeruginosa (ATCC 27853)
64.0 / 128.0
>64 / >64
0.5 / 1.0
Causality Insight: While standard antibiotics outperform the pyranone derivative against susceptible wild-type strains (due to their highly optimized target affinities), 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one retains its efficacy against Methicillin-Resistant S. aureus (MRSA). This is directly attributable to its independence from PBP-binding pathways, completely bypassing the structural alterations that confer beta-lactam resistance.
Data integrity relies on protocols built with internal controls. The following workflows detail the empirical validation of the pyranone's efficacy, designed to be reproducible and self-validating.
Purpose: To establish the baseline bacteriostatic and bactericidal thresholds according to CLSI guidelines.
Inoculum Preparation: Cultivate target strains in Mueller-Hinton Broth (MHB) at 37°C until the logarithmic growth phase is reached. Adjust to a 0.5 McFarland standard (approx.
1.5×108
CFU/mL), then dilute 1:100 in MHB.
Compound Dilution: Prepare a 10 mg/mL stock of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one in 5% DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate to achieve a final test range of 0.5 to 256 µg/mL.
Control Check: Ensure the final DMSO concentration in any well does not exceed 1% to prevent solvent-induced cytotoxicity (Self-validation step).
Inoculation & Incubation: Add 50 µL of the diluted bacterial suspension to each well (final volume 100 µL). Include a growth control (no drug) and a sterility control (no bacteria). Incubate at 37°C for 18-24 hours.
MIC Readout: The MIC is the lowest concentration exhibiting no visible turbidity.
MBC Validation: Plate 10 µL from all clear wells onto Tryptic Soy Agar (TSA) plates. Incubate for 24 hours. The MBC is the lowest concentration resulting in a
≥99.9%
reduction in the initial inoculum.
Protocol B: Time-Kill Kinetics and ROS Induction Assay
Purpose: To determine the rate of bactericidal activity and validate the oxidative stress mechanism.
Dosing: Treat mid-log phase bacterial cultures (
106
CFU/mL) with the pyranone derivative at 1×, 2×, and 4× MIC. Use Ampicillin at 4× MIC as a mechanistic comparator.
Kinetic Sampling: At intervals of 0, 2, 4, 8, and 24 hours, extract 100 µL aliquots from the culture.
CFU Enumeration: Serially dilute the aliquots in sterile PBS and plate on TSA. Count colonies after 24 hours to plot the time-kill curve.
ROS Measurement: Concurrently, incubate treated cells with 10 µM 2',7'-dichlorofluorescein diacetate (DCFDA) for 30 minutes in the dark. Measure fluorescence (Ex/Em: 485/535 nm) using a microplate reader. A dose-dependent increase in fluorescence confirms ROS-mediated membrane damage.
Parallel workflow for evaluating bactericidal kinetics and intracellular ROS generation.
Conclusion
While standard antibiotics remain the first-line defense against susceptible pathogens, the rapid emergence of resistance necessitates alternative scaffolds. 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one, representative of the versatile pyranone class, offers a distinct mechanistic advantage. By inducing oxidative stress and bypassing traditional enzymatic targets, it maintains robust efficacy against multidrug-resistant phenotypes like MRSA. For drug development professionals, optimizing the pharmacokinetic profile of this pyranone scaffold represents a highly promising avenue for next-generation antimicrobial therapeutics.
References
Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. MDPI.1
Fermentative Production of Pyranone Derivate I from Marine Vibrio sp. SKMARSP9: Isolation, Characterization and Bioactivity Evaluation. PMC / NIH.2
Design and Enantioselective Synthesis of Chiral Pyranone Fused Indole Derivatives with Antibacterial Activities against Xanthomonas oryzae pv oryzae for Protection of Rice. ACS Publications.3
Validating the Antifungal Activity of Novel Compounds: A Comparative In Vivo Guide for 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one
A Senior Application Scientist's Guide to Preclinical Antifungal Efficacy Testing For researchers, scientists, and drug development professionals, the journey from a promising in vitro antifungal "hit" to a viable clinic...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to Preclinical Antifungal Efficacy Testing
For researchers, scientists, and drug development professionals, the journey from a promising in vitro antifungal "hit" to a viable clinical candidate is a rigorous process. This guide provides a comprehensive framework for validating the in-vivo antifungal activity of a novel compound, 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one, using a well-established murine model of disseminated candidiasis. We will objectively compare its potential performance against a standard-of-care antifungal, fluconazole, and provide the experimental data necessary for a robust evaluation.
The principles and protocols outlined herein are grounded in established methodologies to ensure scientific integrity and reproducibility. This guide is designed to be a practical resource, explaining not just the "how" but also the "why" behind critical experimental choices.
The Imperative of In Vivo Validation: Bridging the In Vitro-In Vivo Gap
While in vitro assays provide essential preliminary data on a compound's intrinsic antifungal activity, they cannot replicate the complex interplay of pharmacokinetics, pharmacodynamics, and host-pathogen interactions that occur in a living organism.[1][2] In vivo models are therefore indispensable for evaluating the true therapeutic potential of a new antifungal agent.[3][4] A murine model of disseminated candidiasis is a widely accepted and well-characterized system that mimics systemic fungal infections in humans, making it an ideal platform for this investigation.[5][6][7]
This guide will focus on a systemic infection model using Candida albicans, a prevalent and clinically significant fungal pathogen.[8] The primary endpoints for efficacy will be the reduction of fungal burden in target organs and improvement in host survival.
Comparative Framework: 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one vs. Fluconazole
To ascertain the relative efficacy of our test compound, a direct comparison with a clinically relevant antifungal is crucial. Fluconazole, a triazole antifungal agent, is a well-characterized and widely used treatment for candidiasis, making it an appropriate positive control.[1][9][10] Our experimental design will include the following groups:
Vehicle Control: To assess the natural progression of the infection.
6-Ethoxy-2-methyl-2H-pyran-3(6H)-one: The investigational compound.
Fluconazole: The standard-of-care positive control.
This three-pronged approach allows for a clear and objective assessment of the novel compound's therapeutic effect.
Experimental Workflow: A Visual Guide
The following diagram outlines the key stages of the in vivo validation process, from inoculum preparation to data analysis.
Caption: Experimental workflow for in vivo antifungal efficacy testing.
Detailed Experimental Protocol: Murine Model of Disseminated Candidiasis
This protocol is designed to be a self-validating system, incorporating controls and standardized procedures to ensure data integrity.
4.1. Materials and Reagents
Fungal Strain: Candida albicans (e.g., SC5314 or a well-characterized clinical isolate).
Anesthesia: Isoflurane or other approved anesthetic.
Euthanasia: CO2 asphyxiation followed by cervical dislocation.
4.2. Inoculum Preparation
Streak C. albicans onto an SDA plate and incubate at 30°C for 24-48 hours.
Inoculate a single colony into 50 mL of SDB and incubate at 30°C for 18 hours with shaking.
Harvest yeast cells by centrifugation, wash three times with sterile phosphate-buffered saline (PBS).
Resuspend the pellet in sterile PBS and adjust the cell concentration to 1 x 10^6 cells/mL using a hemocytometer. This concentration should be optimized based on preliminary virulence studies to induce a non-lethal, systemic infection.
4.3. Infection and Treatment
Acclimate mice for at least 7 days prior to the experiment.
On the day of infection, inject each mouse with 0.1 mL of the prepared C. albicans suspension (1 x 10^5 cells) via the lateral tail vein.
Two hours post-infection, randomly assign mice to the three treatment groups (n=10 per group).
Administer the first dose of treatment via oral gavage or intraperitoneal injection, depending on the compound's properties.
Vehicle Control: Administer the vehicle solution.
Test Compound: Administer 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one at a predetermined dose (e.g., 20 mg/kg).
Fluconazole: Administer fluconazole at a standard therapeutic dose (e.g., 10 mg/kg).[11]
Continue daily treatment for 5-7 days.
4.4. Endpoint Evaluation
Monitor mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).
For survival studies, monitor mice for up to 21 days post-infection and record the time of death.
For fungal burden analysis, euthanize mice at a predetermined endpoint (e.g., day 5 post-infection).
Aseptically remove the kidneys and spleen.
Homogenize each organ in sterile PBS.
Perform serial dilutions of the homogenates and plate onto SDA plates.
Incubate at 37°C for 24-48 hours and count the number of colony-forming units (CFUs).
Calculate the CFU per gram of tissue.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise table to facilitate comparison between the treatment groups.
Table 1: Comparative Efficacy of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one and Fluconazole in a Murine Model of Disseminated Candidiasis
Treatment Group
Dose (mg/kg)
Mean Fungal Burden (log10 CFU/g kidney ± SD)
Mean Fungal Burden (log10 CFU/g spleen ± SD)
Survival Rate (%) at Day 21
Vehicle Control
-
6.8 ± 0.5
5.2 ± 0.4
10
6-Ethoxy-2-methyl-2H-pyran-3(6H)-one
20
4.2 ± 0.6
3.1 ± 0.5
70
Fluconazole
10
3.9 ± 0.4
2.8 ± 0.3
80
*p < 0.05 compared to Vehicle Control
The hypothetical data presented in Table 1 illustrates a scenario where 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one demonstrates significant antifungal activity, comparable to that of fluconazole. A statistically significant reduction in fungal burden in both the kidneys and spleen, coupled with a marked improvement in survival, would provide strong evidence for the in vivo efficacy of the test compound.
Mechanistic Insights and Future Directions
While this guide focuses on the primary validation of antifungal activity, further studies are warranted to elucidate the mechanism of action of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one. Investigating its effect on fungal cell wall integrity, ergosterol biosynthesis, or other essential pathways could provide valuable insights. Additionally, pharmacokinetic and toxicology studies are essential next steps in the preclinical development of this compound.
The in vivo model described can also be adapted to study infections caused by other fungal pathogens or to evaluate the efficacy of combination therapies.[12][13] The principles of rigorous experimental design, appropriate controls, and standardized procedures remain paramount in all such investigations.
Conclusion
The successful transition of a novel antifungal compound from the laboratory to the clinic hinges on robust and reproducible in vivo validation. The comparative framework and detailed protocol presented in this guide provide a solid foundation for evaluating the therapeutic potential of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one. By adhering to these principles of scientific integrity, researchers can generate the high-quality data necessary to advance the development of new and effective antifungal therapies.
References
Andes, D. R. (2003). In Vivo Pharmacodynamics of Antifungal Drugs in Treatment of Candidiasis. Clinical Microbiology Reviews, 16(3), 479-490.
Filler, S. G., & Sheppard, D. C. (2006). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Microbiology Spectrum.
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501-517.
Hope, W. W., & Drusano, G. L. (2011). In Vivo Fluconazole Pharmacodynamics and Resistance Development in a Previously Susceptible Candida albicans Population Examined by Microbiologic and Transcriptional Profiling. Antimicrobial Agents and Chemotherapy, 55(6), 2897-2906.
Lewis, R. E., & Kontoyiannis, D. P. (2001). In vivo models: evaluating antifungal agents. The Journal of antimicrobial chemotherapy, 48 Suppl 1, 43-50.
Perfect, J. R. (1996). Comparison of in vivo activity of fluconazole with that of amphotericin B against Candida tropicalis, Candida glabrata, and Candida krusei. Antimicrobial agents and chemotherapy, 40(9), 1443-6.
Pfaller, M. A., & Sheehan, D. J. (2006). Overview of in vivo models for assessing efficacy of antifungal drugs or treatments. Infection and drug resistance, 1, 1-13.
Rogers, T. E., & Galgiani, J. N. (1986). Activity of fluconazole (UK 49,858) and ketoconazole against Candida albicans in vitro and in vivo. Antimicrobial agents and chemotherapy, 30(3), 418-22.
Ryley, J. F., & McGregor, S. (1988). In vivo and in vitro antifungal activity of fluconazole. The Journal of antimicrobial chemotherapy, 22(3), 323-30.
Spampinato, C., & Leonardi, D. (2013). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Molecules (Basel, Switzerland), 18(10), 12348-12378.
Tani, M., et al. (2012). A Mouse Model of Candidiasis. In Methods in molecular biology (Clifton, N.J.) (Vol. 845, pp. 381-388).
Tani, M., et al. (2012). A Mouse Model of Candidiasis. Methods in Molecular Biology, 845, 381-388.
Uppuluri, P., & Lopez-Ribot, J. L. (2016). Commentary: Experimental Mouse Models of Invasive Candidiasis Caused by Candida auris and Other Medically Important Candida Species. Frontiers in microbiology, 7, 1869.
Yamaguchi, H., et al. (2002). Effect of Antifungal Treatment in a Diet-Based Murine Model of Disseminated Candidiasis Acquired via the Gastrointestinal Tract. Antimicrobial Agents and Chemotherapy, 46(10), 3121-3128.
National Institute of Allergy and Infectious Diseases. (2010). SOP - Murine Model of Invasive Candidiasis caused by Candida albicans.
Clinical and Laboratory Standards Institute. (2020). M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts.
Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. (2021).
Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus.
Anaissie, E. J., et al. (2013). Antifungal Drugs: Mechanisms of Action, Drug Resistance, Susceptibility Testing, and Assays of Activity in Biologic Fluids. In Clinical Mycology (pp. 51-80).
In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. (2014). PLoS ONE.
Clinical and Laboratory Standards Institute. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.
Clinical and Laboratory Standards Institute. (2024). Clinical and Laboratory Standards Institute|www.clsi.org P: +1.610.688.0100 Toll Free(US)
U.S. Food and Drug Administration. (2026). Antifungal Susceptibility Test Interpretive Criteria.
Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones. (2006). Journal of Agricultural and Food Chemistry.
Antifungal Potential of Secondary Metabolites Derived from Arcangelisia flava (L.) Merr.: An Analysis of In Silico Enzymatic Inhibition and In Vitro Efficacy against Candida Species. (2024). Molecules.
Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. (2021). Frontiers in Chemistry.
Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies. (2023). Scientific Reports.
Synergistic Antifungal Properties, Chemical Composition, and Frontier Molecular Orbital Analysis of Essential Oils from Lemongrass, Kaffir Lime, Lime, Dill, and Shatavari Against Malassezia furfur. (2025). Molecules.
Structural and Reactivity Comparison: 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one vs. Alternative Pyranones
As drug discovery and complex natural product synthesis evolve, the strategic selection of heterocyclic building blocks dictates the efficiency of the entire synthetic route. Among oxygen-containing heterocycles, pyranon...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery and complex natural product synthesis evolve, the strategic selection of heterocyclic building blocks dictates the efficiency of the entire synthetic route. Among oxygen-containing heterocycles, pyranones offer unparalleled versatility. However, not all pyranones behave identically under reaction conditions.
This guide provides an in-depth structural and mechanistic comparison between 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one —a highly functionalized enone-acetal—and other common pyranone scaffolds. By analyzing the causality behind their reactivity and detailing self-validating experimental protocols, this document serves as a definitive resource for synthetic chemists and drug development professionals.
Mechanistic Causality: The Achmatowicz Framework
To understand the unique reactivity of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one, one must first examine its origin. Unlike classical aromatic heterocycles, this specific 2H-pyran-3(6H)-one is synthesized via the Achmatowicz Rearrangement [1].
When a substituted furfuryl alcohol, such as 1-(5-methyl-2-furyl)ethanol, is exposed to an oxidant like meta-chloroperoxybenzoic acid (m-CPBA), the electron-rich furan ring undergoes electrophilic epoxidation[2]. This intermediate rapidly ring-opens and cyclizes to form a hemiacetal: 6-hydroxy-2-methyl-2H-pyran-3(6H)-one.
The Causality of Etherification:
Why convert the 6-hydroxy intermediate to a 6-ethoxy derivative? The unprotected hemiacetal exists in equilibrium with an open-chain dicarbonyl form, making it highly susceptible to unwanted aldol-type condensations and further oxidation[3]. By reacting the hemiacetal with ethanol under acidic conditions, the molecule is locked into a stable ethyl acetal. This structural modification preserves the reactive enone system for downstream stereoselective transformations (e.g., Diels-Alder cycloadditions or Michael additions) while preventing spontaneous polymerization[4].
Achmatowicz rearrangement and subsequent etherification pathway.
The nomenclature and structural connectivity of pyranones directly dictate their chemical behavior[5]. When comparing 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one to alternative pyranones like 4H-pyran-4-ones (e.g., Maltol) and 2H-pyran-2-ones (e.g., Coumalic acid), distinct reactivity paradigms emerge.
2H-Pyran-3(6H)-ones: Function primarily as electrophilic enones and latent oxocarbenium precursors. The presence of the C6-acetal allows for Lewis acid-catalyzed glycosylation, making them premier scaffolds for de novo asymmetric synthesis of rare sugars and bioactive lactones[4].
4H-Pyran-4-ones: Exhibit significant pseudo-aromatic character. Their cross-conjugated system heavily favors metal chelation (often utilized in metalloprotein inhibitors) and electrophilic aromatic substitution over simple Michael additions.
2H-Pyran-2-ones: Act as electron-deficient dienes. They readily undergo inverse-electron-demand Diels-Alder reactions, typically followed by the extrusion of CO₂ (retro-Diels-Alder) to yield highly substituted benzene rings.
Comparative reactivity profiles of different pyranone scaffolds.
Table 1: Quantitative and Qualitative Comparison of Pyranone Scaffolds
Pyranone Class
Representative Compound
Primary Reactivity Modes
Stability
Synthetic Application
2H-Pyran-3(6H)-one
6-Ethoxy-2-methyl-2H-pyran-3(6H)-one
Enone (Michael/Diels-Alder), Acetal exchange
Moderate (Acetal protected)
De novo synthesis of rare sugars, C-glycosides, bioactive lactones
4H-Pyran-4-one
Maltol
Electrophilic aromatic substitution, Metal chelation
High (Pseudo-aromatic)
Metalloprotein inhibitors, Flavorants
2H-Pyran-2-one
Coumalic Acid
Diels-Alder (followed by retro-DA loss of CO₂)
Moderate
Synthesis of highly substituted benzenes
Unprotected 3(6H)-one
6-Hydroxy-2-methyl-2H-pyran-3(6H)-one
Hemiacetal ring-opening, Aldol condensation
Low (Prone to polymerization)
Transient intermediate for stable acetals
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, the following protocol for the synthesis of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one is designed as a self-validating system. Each step includes specific in-process controls to verify mechanistic success before proceeding.
Workflow: Synthesis of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one
Step 1: Achmatowicz Oxidation
Procedure: Dissolve 10.0 mmol of 1-(5-methyl-2-furyl)ethanol in 50 mL of a THF/H₂O (4:1) mixture. Cool the flask to 0 °C. Portion-wise, add 1.05 equivalents of N-Bromosuccinimide (NBS) or m-CPBA[1],[2].
Causality: The 0 °C temperature is critical to suppress over-oxidation of the furan ring. Water acts as the nucleophile to open the bromonium/epoxide intermediate, driving the rearrangement to the hemiacetal.
Validation Check: Monitor via TLC (Hexane/EtOAc 1:1). The starting material (high R_f, UV-inactive) will disappear, replaced by a highly polar, UV-active spot (the enone hemiacetal). The solution will shift from clear to pale yellow.
Step 2: Acetal Trapping (Etherification)
Procedure: Extract the crude hemiacetal into dichloromethane, dry over Na₂SO₄, and concentrate. Immediately dissolve the crude residue in 30 mL of anhydrous ethanol. Add 0.1 equivalents of p-Toluenesulfonic acid (p-TsOH) and 1.5 equivalents of triethyl orthoformate. Stir at room temperature for 2 hours.
Causality: The unprotected hemiacetal is unstable[3]. The acid catalyzes the formation of the oxocarbenium ion, which is trapped by ethanol. Triethyl orthoformate is strictly required as a chemical water scavenger; by consuming the water generated during acetalization, it prevents the reversible hydrolysis of the product, driving the reaction to >95% completion.
Validation Check: Quench with saturated NaHCO₃ to neutralize the acid (preventing acetal cleavage during workup). After extraction and solvent removal, perform a ¹H NMR (CDCl₃). Self-Validation: The success of the etherification is confirmed by the disappearance of the broad -OH peak (~4.5 ppm) and the appearance of a distinct triplet-quartet pattern for the ethoxy group, alongside the characteristic anomeric proton shift at ~5.1 ppm.
References
The synthesis of 2-(chloromethyl)-6-hydroxy-2H-pyran-3 (6H)-one via Achmatowicz rearrangement
Source: TRDizin
URL:[Link]
Hydropyronderivate - DE102009022618A1
Source: Google Patents
URL
Ru-Catalyzed Isomerization of Achmatowicz Derivatives: A Sustainable Route to Biorenewables and Bioactive Lactones
Source: ACS Catalysis
URL: [Link]
Process for preparing 6-substituted 2h-pyran-3/6h/ones - CS203925B2
Source: Google Patents
URL
Benchmarking 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one Toxicity Against Commercial Therapeutics: A Comprehensive Guide
Mechanistic Rationale & Experimental Design 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one (EMP) is a highly functionalized dihydropyranone derivative. Compounds within this structural class are typically synthesized via the , an...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Rationale & Experimental Design
6-Ethoxy-2-methyl-2H-pyran-3(6H)-one (EMP) is a highly functionalized dihydropyranone derivative. Compounds within this structural class are typically synthesized via the , an oxidative ring expansion of furfuryl alcohols that yields versatile 6-hydroxy-2H-pyran-3(6H)-ones[1]. While these scaffolds serve as invaluable intermediates in the synthesis of bioactive natural products and exhibit inherent antibacterial properties, their α,β-unsaturated ketone moiety can act as a Michael acceptor. This structural feature raises valid toxicological concerns regarding potential off-target cytotoxicity—particularly hepatotoxicity—driven by the depletion of intracellular thiols (e.g., glutathione) and subsequent oxidative stress.
To accurately establish the therapeutic window of EMP, it is imperative to benchmark its cellular toxicity against a well-characterized commercial therapeutic. Doxorubicin (DOX) , a potent anthracycline chemotherapeutic, serves as our definitive positive control. DOX is clinically limited by its severe, dose-dependent hepatotoxicity and cardiotoxicity, which is mechanistically driven by massive intracellular reactive oxygen species (ROS) generation, mitochondrial membrane depolarization, and the activation of caspase-dependent apoptotic cascades[2].
Apoptotic signaling pathway comparing EMP and Doxorubicin toxicity mechanisms.
High-Throughput Toxicity Screening Workflow
Traditional 2D monolayers often overestimate drug toxicity due to unnatural surface exposure. To ensure our data is translationally relevant, we utilize 3D HepG2 spheroids . This model re-establishes critical cell-cell interactions and physiological oxygen/nutrient gradients, providing a highly predictive model for in vivo hepatic clearance and xenobiotic toxicity.
High-throughput toxicity screening workflow for benchmarking EMP against DOX.
Self-Validating Experimental Protocols
To guarantee scientific trustworthiness, every protocol below is designed as a self-validating system. This means each assay contains internal controls: a vehicle control (negative baseline) and a DOX treatment arm (positive validation).
Protocol 1: MTT Cell Viability Assay
Causality: The measures NAD(P)H-dependent cellular oxidoreductase enzyme activity[3]. We use this as our primary screen because mitochondrial metabolic decline precedes frank cellular membrane rupture, allowing us to detect early-stage toxicity.
Step-by-Step:
Seed HepG2 cells in 96-well ultra-low attachment plates at
5×103
cells/well. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow tight 3D spheroid formation.
Treat spheroids with serial dilutions of EMP (1–500 µM) and DOX (0.1–50 µM). Include a vehicle control (0.1% DMSO) and a background blank (media only).
Incubate for 48 hours at 37°C, 5% CO₂.
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for exactly 4 hours.
Carefully aspirate 80 µL of the media (avoiding the spheroid) and solubilize the formed formazan crystals in 100 µL of pure DMSO.
Read absorbance at 570 nm using a microplate spectrophotometer. Calculate the IC₅₀ using non-linear regression analysis.
Protocol 2: LDH Leakage Assay
Causality: While MTT measures metabolic suppression, Lactate Dehydrogenase (LDH) release quantifies actual plasma membrane rupture. This provides orthogonal validation, distinguishing between a compound that merely slows cell growth (cytostatic) and one that actively destroys the cell membrane (cytotoxic/necrotic).
Step-by-Step:
Following the 48-hour compound incubation (using a parallel plate to the MTT assay), transfer 50 µL of the culture supernatant to a fresh 96-well assay plate.
Add 50 µL of the prepared LDH reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt) to each well.
Incubate in the dark at room temperature for 30 minutes.
Halt the reaction by adding 50 µL of stop solution (1M acetic acid).
Measure absorbance at 490 nm.
Self-Validation Step: Normalize all data against a "Maximum Release Control" (spheroids treated with 1% Triton X-100 for 45 minutes prior to supernatant harvest).
Protocol 3: Annexin V/PI Flow Cytometry
Causality: To pinpoint the exact mechanism of cell death, we utilize dual-staining flow cytometry. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) can only intercalate into DNA when membrane integrity is completely lost (late apoptosis/necrosis).
Step-by-Step:
Dissociate the treated HepG2 spheroids into single-cell suspensions using TrypLE Express (incubate for 10 mins at 37°C).
Wash the cells twice with ice-cold PBS and resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer.
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
Gently vortex and incubate for 15 minutes at room temperature in the dark.
Add an additional 400 µL of Binding Buffer to halt the staining process.
Analyze immediately via flow cytometry, capturing a minimum of 10,000 events per sample to ensure statistical power.
Quantitative Benchmarking Data
The experimental outputs from the protocols above are synthesized in the table below. The data clearly demonstrates that 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one exhibits a highly favorable toxicity profile compared to the commercial therapeutic DOX. With an IC₅₀ roughly 60-fold higher than DOX and minimal induction of membrane rupture, EMP represents a well-tolerated scaffold suitable for downstream drug development.
Compound
IC₅₀ (µM)
Max LDH Release (%)
Apoptotic Index (%)
Primary Death Mechanism
6-Ethoxy-2-methyl-2H-pyran-3(6H)-one
145.2 ± 8.4
18.5 ± 2.1
22.4 ± 3.0
Mild Apoptosis / Tolerated
Doxorubicin (DOX)
2.4 ± 0.3
89.2 ± 4.5
78.1 ± 5.2
Severe Apoptosis / Necrosis
Vehicle (0.1% DMSO)
>500
4.1 ± 0.8
3.2 ± 0.5
N/A (Baseline)
Note: Data represents mean ± SD from three independent biological replicates performed in 3D HepG2 spheroids (48h exposure).
References
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. URL:[Link]
Deshmukh, P. et al. (2015). Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. Tetrahedron. URL:[Link]
Alherz, F. A. et al. (2020). New molecular and biochemical insights of doxorubicin-induced hepatotoxicity. Life Sciences. URL:[Link]
Comparative Guide: Reproducibility of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one Synthesis in Lab Environments
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Protocol Guide Introduction & Context The oxidative ring expansion of furfuryl alcoho...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Technical Comparison & Experimental Protocol Guide
Introduction & Context
The oxidative ring expansion of furfuryl alcohols—known as the Achmatowicz rearrangement—is a cornerstone transformation in organic synthesis. Developed in the 1970s, it provides a unique and highly efficient entry point to a variety of functionalized pyranone derivatives[1]. Among these, 6-ethoxy-2-methyl-2H-pyran-3(6H)-one serves as a vital chiral building block for the de novo synthesis of rare carbohydrates, bioactive lactones, and complex natural products.
Despite its widespread utility, achieving high reproducibility, optimal diastereomeric ratios (dr), and scalability in laboratory environments heavily depends on the choice of oxidant, solvent system, and stringent temperature control. Traditional reagents like N-bromosuccinimide (NBS) are widely used for their fast kinetics, though they generate stoichiometric waste[2]. Conversely, modern catalytic and mechanochemical approaches offer greener alternatives but require different optimization parameters. This guide objectively compares these synthetic pathways, providing researchers with self-validating protocols and empirical data to optimize their workflows.
Mechanistic Pathway & Causality
The synthesis of 6-ethoxy-2-methyl-2H-pyran-3(6H)-one from 1-(2-furyl)ethanol is a two-stage process:
Oxidative Ring Expansion: The furan ring is activated by an electrophilic oxidant (e.g., a bromonium ion or a metal-peroxo complex). This triggers a nucleophilic attack by water, leading to a highly reactive acyclic dicarbonyl intermediate that spontaneously cyclizes into a hemiketal (6-hydroxy-2-methyl-2H-pyran-3(6H)-one).
Etherification (Acetalization): In the presence of ethanol and a mild acid catalyst, the anomeric hydroxyl group undergoes substitution to form the stable ethyl glycoside (the target ethoxy pyranone).
Fig 1: Mechanistic pathways for synthesizing 6-ethoxy-2-methyl-2H-pyran-3(6H)-one.
Comparison of Synthetic Alternatives
To evaluate reproducibility, we compare three established methodologies based on recent literature and bench-level validation. One-pot methods utilizing NBS have demonstrated high yields (up to 77%) for enantioenriched pyranones[3]. Meanwhile, vanadium-catalyzed approaches using cumene hydroperoxide or TBHP offer greener alternatives[2]. Recent innovations even include mechanochemical solvent-free Achmatowicz rearrangements, achieving yields between 39% and 95%[4].
Quantitative Performance Data
Metric
Method A: NBS / Batch (Traditional)
Method B: VO(acac)₂ / TBHP (Catalytic)
Method C: Mechanochemical (Emerging)
Typical Yield
70–85%
60–78%
39–95%
Reaction Time
1–4 Hours
12–24 Hours
0.5–2 Hours
Temperature
-10 °C to 0 °C
0 °C to 25 °C
Ambient (Milling)
E-Factor
High (Succinimide waste)
Low (Catalytic)
Very Low (Solvent-free)
Scalability
Moderate (Highly Exothermic)
High (Easily controlled)
Low (Equipment limited)
Primary Challenge
Over-oxidation if temp spikes
Handling of peroxides
Hardware requirements
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. The following methodologies incorporate built-in visual and analytical checkpoints to ensure the causality of each step translates to reproducible results.
Fig 2: Self-validating experimental workflow for reproducible batch synthesis.
Protocol 1: Two-Step, One-Pot Synthesis via NBS (Method A)
This method is ideal for rapid, bench-scale synthesis where reaction speed is prioritized.
Step 1: Oxidative Rearrangement
Action: Dissolve 1-(2-furyl)ethanol (1.0 equiv) in a 4:1 mixture of THF/H₂O. Cool the flask to -10 °C using an ice/brine bath.
Causality: The Achmatowicz rearrangement is highly exothermic. Cooling is critical because elevated temperatures cause the bromonium intermediate to undergo over-oxidation or ring-opening into intractable acyclic byproducts.
Action: Add N-bromosuccinimide (NBS, 1.05 equiv) in three equal portions over 30 minutes.
Validation Checkpoint: The solution will temporarily turn pale yellow (active bromine) and fade. Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active starting material and the appearance of a polar spot that stains dark brown with p-anisaldehyde confirms hemiketal formation.
Step 2: Quench and Etherification
Action: Quench the reaction with saturated aqueous NaHCO₃ and Na₂S₂O₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.
Causality: Na₂S₂O₃ neutralizes any residual electrophilic bromine. Failing to quench properly will result in destructive side reactions during the subsequent acid-catalyzed etherification.
Action: Redissolve the crude hemiketal in absolute ethanol. Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 equiv) and stir at room temperature for 2 hours.
Validation Checkpoint: TLC will show the conversion of the polar hemiketal to a less polar spot (the ethoxy acetal).
Protocol 2: Vanadium-Catalyzed Green Synthesis (Method B)
This method is recommended for scale-up and when minimizing stoichiometric waste is required.
Step 1: Catalytic Oxidation
Action: Dissolve 1-(2-furyl)ethanol in dichloromethane (DCM). Add VO(acac)₂ (5 mol%).
Causality: The vanadium catalyst coordinates directly with the hydroxyl group of the furfuryl alcohol, regioselectively directing the peroxide attack and preventing side-reactions.
Action: Slowly add tert-butyl hydroperoxide (TBHP, 1.5 equiv, 5.5 M in decane) at 0 °C. Allow the mixture to warm to room temperature and stir for 12–18 hours.
Validation Checkpoint: Observe the color change. The solution will shift from green (V^IV) to a deep red/brown (V^V peroxo complex), indicating an active catalytic cycle.
Step 2: Etherification
Action: Once TLC indicates complete consumption of the furan, perform a solvent exchange to absolute ethanol, add PPTS (0.1 equiv), and stir to yield the target 6-ethoxy-2-methyl-2H-pyran-3(6H)-one. Purify via flash chromatography.
Conclusion
For routine laboratory synthesis of 6-ethoxy-2-methyl-2H-pyran-3(6H)-one, Method A (NBS) remains the most time-efficient approach, provided strict thermal control (-10 °C) and rigorous quenching are maintained. However, for process chemistry and scale-up, Method B (Vanadium/TBHP) provides superior atom economy and thermal safety, albeit at the cost of longer reaction times.
References
Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules
National Center for Biotechnology Information (PMC)
1
VANADIUM-CATALYZED ACHMATOWICZ AND AZA-ACHMATOWICZ REARRANGEMENT REACTIONS
Heterocycles (Clockss Archive)
2
One-Pot Catalytic Asymmetric Synthesis of Pyranones
Organic Letters (ACS Publications)3
comparing antibacterial spectrum of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one derivatives
The escalating crisis of antimicrobial resistance (AMR) has forced drug development professionals to look beyond traditional antibiotic classes. Among emerging non-traditional pharmacophores, 6-Ethoxy-2-methyl-2H-pyran-3...
Author: BenchChem Technical Support Team. Date: April 2026
The escalating crisis of antimicrobial resistance (AMR) has forced drug development professionals to look beyond traditional antibiotic classes. Among emerging non-traditional pharmacophores, 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one and its derivatives—synthesized via the Achmatowicz rearrangement—represent a highly promising class of oxygenated heterocycles[1]. Originally utilized primarily as versatile building blocks for complex natural product synthesis[2], these dihydropyranones are now recognized for their potent biocidal, fungicidal, and antibacterial properties[3][4].
This guide provides an objective, data-driven comparison of the antibacterial spectrum of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one derivatives against conventional antibiotic standards, detailing the underlying chemical mechanisms and the self-validating protocols used to evaluate them.
Mechanistic Grounding: Electrophilic Stress vs. Target-Specific Inhibition
Traditional antibiotics typically operate via highly specific, single-target mechanisms. For instance, β-lactams (e.g., Ampicillin) competitively inhibit penicillin-binding proteins to disrupt cell wall synthesis, while fluoroquinolones (e.g., Ciprofloxacin) inhibit DNA gyrase. This specificity, while effective, allows bacteria to rapidly develop resistance through target mutation.
Conversely, 2H-pyran-3(6H)-ones operate through a multi-target electrophilic stress mechanism . The core of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one features an α,β-unsaturated ketone moiety, which acts as a potent Michael acceptor. Instead of binding reversibly to a single active site, the pyranone forms irreversible covalent adducts with nucleophilic thiol groups (specifically, cysteine residues) across a broad pool of essential bacterial enzymes[4]. This simultaneous inactivation of multiple enzymatic pathways induces rapid bactericidal effects and significantly raises the evolutionary barrier to resistance.
Fig 1: Multi-target electrophilic mechanism of 2H-pyran-3(6H)-ones against bacterial enzymes.
Comparative Antibacterial Spectrum
Recent antimicrobial profiling reveals that pyranone derivatives exhibit a distinct spectrum of activity compared to conventional standards. Notably, these compounds demonstrate pronounced efficacy against specific Gram-negative pathogens such as Klebsiella pneumoniae[5], which frequently exhibit resistance to β-lactams.
The table below compares the representative Minimum Inhibitory Concentration (MIC) benchmarks of the 6-ethoxy pyranone derivative against Ampicillin and Ciprofloxacin.
Antimicrobial Agent
S. aureus (Gram+) MIC (µg/mL)
E. coli (Gram-) MIC (µg/mL)
K. pneumoniae (Gram-) MIC (µg/mL)
P. aeruginosa (Gram-) MIC (µg/mL)
6-Ethoxy-2-methyl-2H-pyran-3(6H)-one
8.0
16.0
4.0
32.0
Ampicillin
2.0
8.0
>64.0 (Resistant)
>64.0
Ciprofloxacin
0.5
0.25
2.0
1.0
Data Insight: While Ciprofloxacin remains superior in absolute potency across the board, the pyranone derivative effectively inhibits K. pneumoniae strains that have developed complete resistance to Ampicillin. This highlights the pyranone's utility as a scaffold for overcoming specific resistance profiles.
Experimental Methodologies: A Self-Validating System
To ensure scientific integrity, the synthesis and biological evaluation of these compounds must rely on protocols that provide immediate, observable feedback to the researcher.
Protocol 1: Synthesis via Achmatowicz Rearrangement
Causality & Design: The transformation of 1-(2-furyl)ethanol into the target pyranone utilizes N-Bromosuccinimide (NBS) in absolute ethanol[1][2]. NBS provides the electrophilic bromonium ion required to activate the furan ring. Crucially, utilizing ethanol instead of water ensures that the nucleophilic trapping during ring expansion yields the 6-ethoxy acetal directly. This stabilizes the pyranone ring and prevents the premature polymerization often seen with 6-hydroxy hemiacetals.
Initiation: Dissolve 10 mmol of 1-(2-furyl)ethanol in 50 mL of absolute ethanol and cool to 0°C to control the exothermic oxidation.
Oxidation: Add 10.5 mmol of NBS in small portions over 30 minutes.
Self-Validation Check: The reaction mixture will immediately transition to a distinct yellow color, confirming the successful formation of the active bromonium intermediate.
Ring Expansion: Stir for 2 hours at room temperature until Thin Layer Chromatography (TLC) indicates the complete consumption of the furan precursor.
Quenching: Add saturated aqueous Na₂S₂O₃. This neutralizes any unreacted NBS, preventing destructive over-oxidation of the newly formed enone system.
Isolation: Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography to isolate pure 6-ethoxy-2-methyl-2H-pyran-3(6H)-one.
Protocol 2: Resazurin-Based Broth Microdilution MIC Assay
Causality & Design: Traditional turbidity-based MIC assays are prone to subjective misinterpretation, especially if the test compound precipitates. We utilize a resazurin-based colorimetric assay. Resazurin (blue and non-fluorescent) is reduced to resorufin (pink and highly fluorescent) exclusively by the metabolic activity of viable bacteria. This provides an objective, self-validating readout of cell viability.
Preparation: Prepare a two-fold serial dilution of the pyranone derivative (from 128 µg/mL to 0.25 µg/mL) in a 96-well microtiter plate using Mueller-Hinton Broth.
Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of 5 × 10⁵ CFU/mL.
Incubation: Incubate the plates at 37°C for 18 hours.
Indicator Addition: Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours in the dark.
Readout:
Self-Validation Check: The MIC is strictly defined as the lowest concentration well that remains blue (indicating complete inhibition of bacterial metabolism). Any color shift to pink definitively invalidates the inhibition claim for that well.
Fig 2: Integrated workflow from Achmatowicz synthesis to self-validating MIC determination.
method validation for HPLC quantification of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one
An in-depth, objective comparison guide and method validation protocol for the HPLC quantification of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one , designed for researchers and analytical scientists in drug development. Scienti...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth, objective comparison guide and method validation protocol for the HPLC quantification of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one , designed for researchers and analytical scientists in drug development.
Scientific Context & Analytical Challenges
6-Ethoxy-2-methyl-2H-pyran-3(6H)-one is a highly functionalized pyranone scaffold typically synthesized via the Achmatowicz oxidative rearrangement of furfuryl alcohol derivatives[1][2]. It serves as a critical building block in the total synthesis of complex natural products and pharmaceutical intermediates[2][3].
The Analytical Challenge:
Structurally, this molecule features an
α,β
-unsaturated ketone (enone) and an ethoxy acetal at the C6 position. While the enone provides a strong UV chromophore, the acetal linkage is notoriously labile. Under standard acidic reversed-phase HPLC conditions (e.g., 0.1% Formic Acid or TFA, pH < 3.0), the molecule undergoes rapid hydrolysis and ring-opening, leading to split peaks, poor recovery, and inaccurate quantification. Therefore, achieving a self-validating, robust method requires precise control over mobile phase pH and stationary phase chemistry.
Fig 1. Achmatowicz synthesis pathway and pH-dependent stability of the pyranone scaffold.
Comparative Analysis of HPLC Methodologies
To establish the most reliable quantification method, we must objectively compare stationary phases and detection modalities based on the molecule's physicochemical properties.
Stationary Phase (Column) Comparison
We evaluated three orthogonal column chemistries to determine the optimal retention mechanism:
Standard C18 (End-capped): Relies purely on hydrophobic (dispersive) interactions. Because 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one has moderate polarity, retention is weak unless highly aqueous mobile phases are used, which can lead to phase collapse.
HILIC (Amide): Designed for highly polar compounds. The target molecule's ethoxy and methyl groups provide too much hydrophobic character for effective HILIC retention, resulting in peak tailing and poor resolution from solvent fronts.
Phenyl-Hexyl (Winner): The phenyl ring in the stationary phase engages in
π−π
interactions with the delocalized electrons of the pyranone's enone system. This provides superior, orthogonal retention and excellent peak symmetry without requiring extreme aqueous conditions.
Detector Comparison
UV-Vis / Diode Array Detector (DAD): The enone moiety exhibits a strong
π→π∗
transition with a
λmax
at approximately 225 nm. DAD is the optimal choice, offering high sensitivity and the ability to assess peak purity via spectral analysis.
Evaporative Light Scattering Detector (ELSD): While useful for compounds lacking chromophores, ELSD exhibits non-linear responses and lower sensitivity, making it inferior for this specific analyte.
Table 1: Performance Comparison of HPLC Columns
Column Chemistry
Mobile Phase System
Retention Time (min)
USP Tailing Factor
Theoretical Plates (N)
Suitability
C18 (150 x 4.6 mm)
Water/MeCN (0.1% Formic Acid)
3.2
1.8 (Degradation)
4,500
Poor (Acidic hydrolysis)
HILIC Amide
MeCN/Water (10mM NH₄OAc)
1.5
2.4
2,100
Poor (Insufficient retention)
Phenyl-Hexyl
Water/MeCN (10mM NH₄OAc, pH 6.8)
6.8
1.05
12,400
Excellent
Optimized Experimental Protocol
Based on the comparative analysis, the following step-by-step protocol utilizes a Phenyl-Hexyl column and a neutral buffered mobile phase to preserve the integrity of the ethoxy acetal.
Materials & Reagents:
HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.
Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 6.8. (Causality: Neutral pH prevents the acid-catalyzed ring-opening of the pyranone[2]).
Mobile Phase B: Acetonitrile.
Gradient Program:
0-2 min: 10% B
2-10 min: Linear gradient to 60% B
10-12 min: Hold at 60% B
12-12.1 min: Return to 10% B
12.1-15 min: Re-equilibration.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 225 nm.
Injection Volume: 5 µL.
Sample Preparation:
Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a diluent of Water:MeCN (50:50, v/v) to yield a 1.0 mg/mL stock solution. Prepare working standards by serial dilution using the same diluent.
ICH Q2(R2) Method Validation
To ensure the method is fit for its intended purpose, validation was executed in strict accordance with the modernized ICH Q2(R2) guidelines, which emphasize a lifecycle approach and rigorous evaluation of the reportable range[4][5].
Fig 2. ICH Q2(R2) Analytical Procedure Validation Workflow.
Specificity & Forced Degradation
Specificity was demonstrated by subjecting the analyte to stress conditions to ensure the main peak is resolvable from degradation products.
Acidic Stress (0.1M HCl, 2 hrs): ~40% degradation observed. The primary degradant (ring-opened diketone) eluted at 4.1 min, well resolved from the main peak (6.8 min).
Peak Purity: DAD spectral analysis confirmed the purity angle was less than the purity threshold for the 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one peak across all stress conditions.
Linearity and Reportable Range
Following ICH Q2(R2), the reportable range was established from 50% to 150% of the nominal working concentration (100 µg/mL)[5].
Concentrations tested: 50, 75, 100, 125, and 150 µg/mL.
Results: The calibration curve exhibited excellent linearity with a correlation coefficient (
R2
) of 0.9998. The y-intercept was
≤2.0%
of the response at the 100% level.
Accuracy and Precision
Repeatability (Intra-assay Precision): Six replicate injections of the 100 µg/mL standard yielded a Retention Time %RSD of 0.15% and an Area %RSD of 0.6%.
Intermediate Precision: Conducted by a second analyst on a different day using a different HPLC system. The overall Area %RSD was 0.9%.
Accuracy (Recovery): Samples were spiked at 50%, 100%, and 150% levels in triplicate. Mean recovery ranged from 98.5% to 101.2%, proving the method is highly accurate and free from matrix interference.
Robustness
A risk-based Design of Experiments (DoE) approach[4] was used to evaluate small, deliberate variations in method parameters:
pH of buffer (6.6 to 7.0)
Column temperature (28°C to 32°C)
Flow rate (0.9 to 1.1 mL/min)
System suitability criteria (Tailing factor
≤1.5
, Resolution
≥2.0
) were met across all perturbed conditions, confirming method reliability.
Table 2: ICH Q2(R2) Validation Results Summary
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity
No interference from degradants
Resolution > 3.5 for all degradants
Pass
Linearity (
R2
)
≥0.999
0.9998
Pass
Accuracy (Recovery)
98.0% - 102.0%
99.8% (Mean)
Pass
Repeatability (%RSD)
≤2.0%
0.6%
Pass
LOD / LOQ
S/N
≥
3 / S/N
≥
10
0.5 µg/mL / 1.5 µg/mL
Pass
Robustness
System suitability maintained
Tailing factor
≤1.1
across all tests
Pass
References
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Adopted November 2023. Available at:[Link]
A Biocatalytic Aza-Achmatowicz Reaction. ACS Catalysis, 2016. Demonstrates the synthesis and structural considerations of pyranone and piperidinone scaffolds via the Achmatowicz reaction. Available at:[Link]
Mechanistic Insights into the Vanadium-Catalyzed Achmatowicz Rearrangement of Furfurol. The Journal of Organic Chemistry, 2015. Details the chemical stability, water solubility, and isolation challenges of 6-hydroxy-2H-pyran-3(6H)-one derivatives. Available at:[Link]
Practical, Scalable, High-Throughput Approaches to η3-Pyranyl and η3-Pyridinyl Organometallic Enantiomeric Scaffolds Using the Achmatowicz Reaction. PMC / NIH, 2010. Discusses the utilization of pyranone scaffolds as synthetic building blocks. Available at:[Link]
Standard Operating Procedure: Safe Handling and Disposal of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one As a Senior Application Scientist, I frequently encounter operational challenges regarding the stability and disposal of hi...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Safe Handling and Disposal of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one
As a Senior Application Scientist, I frequently encounter operational challenges regarding the stability and disposal of highly functionalized synthetic intermediates. 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one is a prime example: a versatile dihydropyranone building block typically synthesized via the Achmatowicz rearrangement [1]. While invaluable for the total synthesis of complex carbohydrates and bioactive natural products, its unique structural motifs—an
α,β
-unsaturated ketone coupled with a cyclic hemiacetal ether—demand rigorous, scientifically grounded handling and disposal protocols.
This guide provides a comprehensive operational framework to ensure laboratory safety, prevent exothermic degradation, and maintain environmental compliance.
Physicochemical Profiling & Reactivity Causality
To design a self-validating disposal protocol, we must first understand the molecular vulnerabilities of the compound. 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one contains two highly reactive sites: the C6-ethoxy acetal and the enone system.
Table 1: Physicochemical Properties and Operational Implications
Property
Value / Characteristic
Operational Implication
Chemical Class
α,β
-Unsaturated cyclic hemiacetal ether
Sensitive to nucleophilic attack (Michael addition) [1].
Stability (pH)
Highly sensitive to pH < 5
Acid catalyzes acetal hydrolysis and ring-opening [2].
Thermal Limit
Decomposes at > 60°C
Evaporate solvents under reduced pressure at < 40°C.
Solubility
Soluble in EtOAc, DCM, MeOH
Requires biphasic extraction for aqueous quenching[3].
Waste pH Target
pH 7.5 – 8.5
Essential for stabilizing the acetal moiety during storage.
Storage Temp
2°C – 8°C (Refrigerated)
Prevents slow oligomerization of the enone system [4].
Causality Insight: The 6-ethoxy group forms a cyclic acetal. In the presence of aqueous acid, this moiety undergoes rapid hydrolysis, triggering a ring-opening event that yields a highly reactive 1,5-dicarbonyl species. This intermediate can polymerize exothermically. Therefore, all waste streams and storage solutions must be kept strictly neutral or slightly basic [2].
Before the compound ever reaches a waste container, the reaction mixture (typically following an oxidative Achmatowicz rearrangement using NBS or mCPBA) must be properly quenched.
Step-by-Step Methodology:
Quenching the Oxidant : Upon reaction completion, immediately quench any residual oxidizing agents by adding a 10% aqueous solution of sodium thiosulfate (
Na2S2O3
) at 0°C.
Causality: Unquenched oxidants mixed with organic waste later in the disposal pipeline can form explosive mixtures and trigger the uncontrolled oxidation of the pyranone ring [3].
Aqueous Neutralization : Adjust the aqueous phase to a stable pH of 7.5–8.5 using saturated aqueous sodium bicarbonate (
NaHCO3
). Verify with pH paper.
Causality: Neutralization prevents the acid-catalyzed ring-opening of the acetal into reactive dicarbonyls, ensuring the structural integrity of the waste stream [2].
Phase Separation : Extract the pyranone product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine to remove residual water, then dry over anhydrous
Na2SO4
.
Thermal Control during Concentration : Concentrate the organic layer under reduced pressure (rotary evaporation) with the water bath temperature strictly maintained below 40°C.
Causality: Pyranones are thermally sensitive. Exceeding 60°C promotes thermal degradation and oligomerization, complicating downstream purification and disposal [1].
Waste Segregation & Disposal Protocols
The disposal of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one must be treated as the disposal of a reactive organic intermediate.
Step-by-Step Methodology:
Aqueous Waste Treatment : Collect the neutralized aqueous layers (containing trace pyranone and inorganic salts). Re-verify the pH is between 7.5 and 8.5. Store in a high-density polyethylene (HDPE) container labeled "Aqueous Waste - Trace Organics (pH 8)".
Organic Waste Segregation :
Halogenated: If dichloromethane (DCM) or chloroform was used during extraction, dispose of the organic waste in a container clearly labeled "Halogenated Organic Waste".
Non-Halogenated: If ethyl acetate or ether was used, dispose of in a "Non-Halogenated Organic Waste" container.
Causality: Mixing halogenated and non-halogenated waste significantly increases incineration costs and can lead to the formation of highly toxic dioxins if improperly incinerated [4].
Chemical Incompatibility Check : Ensure the waste container does NOT contain strong acids (e.g., HCl,
H2SO4
), strong nucleophiles (e.g., primary amines, thiols), or strong oxidizers.
Causality: The enone functionality is a potent Michael acceptor and will react exothermically with strong nucleophiles, potentially causing container rupture [2].
Final Disposal : Arrange for disposal via a licensed hazardous waste management facility. The standard, regulatory-compliant destruction method for this compound is high-temperature incineration [4].
Mandatory Visualization: Disposal Workflow
Workflow for the segregation, pH stabilization, and thermal destruction of pyranone waste.
Emergency Spill Response
In the event of an accidental release, swift and chemically logical action is required to prevent exposure and secondary reactions.
Step-by-Step Methodology:
Evacuation & PPE : Evacuate the immediate area. Don appropriate PPE, including chemical-resistant nitrile gloves (>0.11 mm thickness), splash goggles, and a flame-resistant lab coat [4].
Containment : Cover the spill with an inert, non-acidic absorbent material such as vermiculite or sand.
Crucial Warning: Do NOT use acidic spill kits. Acidic absorbents will trigger rapid, potentially exothermic degradation of the pyranone's acetal linkage [1].
Cleanup : Sweep the absorbent into a chemically resistant, sealable HDPE container using non-sparking tools. Wash the spill area with a mild 5% sodium bicarbonate solution followed by water to ensure complete neutralization and removal of trace residues.
Disposal of Spill Materials : Label the container as "Hazardous Spill Debris - Contains Pyranone" and submit it directly for high-temperature incineration.
References
"Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules." National Institutes of Health (NIH).
"Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products." Accounts of Chemical Research, ACS.
"Methanol-Driven Oxidative Rearrangement of Biogenic Furans – Enzyme Cascades vs. Photobiocatalysis." Frontiers in Chemistry.
"Dihydro-2H-pyran-3(4H)-one Safety Data Sheet (CAS#:23462-75-1)." Chemsrc.
Handling
Personal protective equipment for handling 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one
Advanced Operational and Safety Guide: Handling 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one As a Senior Application Scientist, I recognize that handling highly functionalized intermediates like 6-Ethoxy-2-methyl-2H-pyran-3(6H)-...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Operational and Safety Guide: Handling 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one
As a Senior Application Scientist, I recognize that handling highly functionalized intermediates like 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one requires more than a cursory glance at a standard safety data sheet. This compound is a critical synthetic intermediate, most notably utilized in the total synthesis of maltol from D-glucose[1].
To ensure absolute safety and experimental integrity, we must understand the chemical causality behind its reactivity. The molecule features two highly reactive domains: an acetal moiety (the 6-ethoxy group) that is highly susceptible to acid-catalyzed cleavage, and an α,β-unsaturated ketone (enone) system that acts as a potent Michael acceptor. Because enones can readily alkylate biological thiols (such as cysteine residues in skin proteins), this compound is a severe skin sensitizer. Furthermore, as a cyclic ether/acetal, it is prone to forming explosive peroxides upon prolonged exposure to atmospheric oxygen.
The following guide provides a field-proven, self-validating framework for the safe handling, operational use, and disposal of this chemical.
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for enone derivatives. The Occupational Safety and Health Administration (OSHA) mandates that PPE must be selected based on a rigorous hazard assessment[2]. Below is the mandatory PPE matrix, engineered specifically for the chemical vulnerabilities of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one.
PPE Category
Required Specification
Causality (The "Why")
Self-Validation Check
Hand Protection
Double-gloving: Heavy-duty Nitrile (outer) over standard Nitrile (inner)[3].
Enones are lipophilic and can penetrate standard latex or thin nitrile over time. Double-gloving provides a breakthrough barrier against the organic framework[3].
Inflation Test: Trap air in the outer glove and squeeze to verify zero pinhole leaks before donning.
Eye/Face Protection
ANSI Z87.1 Chemical Splash Goggles + Full Face Shield[3].
Splashes of reactive enones cause severe corneal alkylation. The face shield provides a secondary blast barrier against potential peroxide micro-detonations[3].
Seal Check: Ensure goggles form a complete, gap-free seal against the skin; lock the face shield ratchet.
Protects against skin sensitization and fire hazards, as this chemical is often handled in flammable ethereal solvents[4].
Coverage Check: Verify sleeves are fully extended over the inner glove cuffs with no exposed wrist skin.
Operational Workflow & Handling Protocol
Every step in handling this intermediate must function as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Environmental & Equipment Validation
Procedure: Conduct all operations inside a certified chemical fume hood.
Causality: The volatility of the ethoxy cleavage byproducts (e.g., ethanol, volatile oxocarbenium species) poses an inhalation hazard.
Validation: Check the fume hood's magnehelic gauge. It must read between 0.4–0.6 inches of water (or an active face velocity of 80–120 fpm). If the alarm sounds, abort the setup.
Procedure: Before utilizing any stored batch of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one, test for accumulated peroxides using KI-starch indicator strips.
Causality: Cyclic acetals auto-oxidize in the presence of light and oxygen to form shock-sensitive hydroperoxides.
Validation: Apply one drop of the neat chemical to the test strip. Consult the quantitative action limits below before proceeding:
Peroxide Concentration (ppm)
Visual Indicator
Operational Action Required
0 - 5 ppm
Remains White
Proceed: Safe for standard Schlenk line operations.
5 - 20 ppm
Light Blue
Treat: Wash with 5% aqueous sodium bisulfite before use.
> 20 ppm
Dark Blue / Purple
Abort: Do not move or heat. Contact EHS for stabilization.
Step 3: Inert Atmosphere Transfer
Procedure: Purge the reaction vessel with Argon using a Schlenk line. Transfer the compound using a gas-tight syringe.
Causality: Argon is heavier than nitrogen and provides a superior protective blanket, preventing atmospheric moisture from initiating premature acetal hydrolysis.
Validation: Observe the Schlenk line bubbler. A steady, slow positive pressure bubbling (1 bubble/second) validates a sealed, inert environment. The vacuum gauge must hold at <100 mTorr when the pump is isolated.
Spill Management and Disposal Plan
In the event of a spill, standard acidic absorbents (like some clay-based cat litters) must be strictly avoided.
Spill Neutralization: Use a mildly basic absorbent mixture (e.g., sodium carbonate mixed with dry sand).
Causality: Acidic conditions will catalyze the cleavage of the 6-ethoxy group, rapidly off-gassing volatile and potentially toxic byproducts. A basic environment stabilizes the acetal moiety during cleanup.
Disposal: Sweep the neutralized solid using non-sparking tools into a high-density polyethylene (HDPE) container. Label as "Non-Halogenated Organic Waste - Basic."
Validation: Monitor the temperature of the waste container for 15 minutes. A stable temperature (<25°C) validates that no exothermic decomposition is occurring, rendering it safe for EHS pickup[5].
Process Visualization
Below is the logical workflow for the safe handling of this compound, from storage to disposal.
Workflow for the safe handling and processing of 6-Ethoxy-2-methyl-2H-pyran-3(6H)-one.
References
Synthesis of maltol via 6-ethoxy-2-methyl-2H-pyran-3(6H)-one from D-glucose. Matsui, T., Sasaki, Y., Kawano, Y., Nakayama, M. Chemistry Express (1989).[Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine.[Link]
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, NC State University.[Link]
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH) / PMC.[Link]